Z-Ietd-R110
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H86N10O25 |
|---|---|
Molecular Weight |
1515.5 g/mol |
IUPAC Name |
2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C74H86N10O25/c1-7-37(3)60(83-73(105)107-35-41-17-11-9-12-18-41)68(99)77-49(27-29-55(87)88)64(95)81-62(39(5)85)70(101)79-51(33-57(91)92)66(97)75-43-23-25-47-53(31-43)109-54-32-44(24-26-48(54)59(47)45-21-15-16-22-46(45)72(103)104)76-67(98)52(34-58(93)94)80-71(102)63(40(6)86)82-65(96)50(28-30-56(89)90)78-69(100)61(38(4)8-2)84-74(106)108-36-42-19-13-10-14-20-42/h9-26,31-32,37-40,49-52,60-63,85-86H,7-8,27-30,33-36H2,1-6H3,(H14-,75,76,77,78,79,80,81,82,83,84,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106)/t37-,38-,39+,40+,49-,50-,51-,52-,60-,61-,62-,63-/m0/s1 |
InChI Key |
DSMSOMVESVLVDG-TVEQXDRTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Z-Ietd-R110 Fluorescence for Researchers, Scientists, and Drug Development Professionals
Introduction: The Z-Ietd-R110 probe is a highly sensitive and specific tool for the detection of caspase-8 activity, a key initiator caspase in the extrinsic pathway of apoptosis. Understanding the core mechanism of its fluorescence is paramount for its effective application in apoptosis research and drug discovery. This guide provides a comprehensive overview of the this compound mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
The Core Mechanism: Enzymatic Cleavage and Fluorescence Activation
The fluorescence of this compound is contingent upon the enzymatic activity of caspase-8. The probe itself is a non-fluorescent bisamide derivative of the Rhodamine 110 (R110) fluorophore.[1] In this quenched state, two tetrapeptide sequences, Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD), are covalently linked to the amino groups of R110.[1] The IETD sequence is a specific recognition motif for caspase-8.[2][3]
Upon the activation of the apoptotic cascade, active caspase-8 recognizes and cleaves the substrate at the aspartic acid residue of the IETD sequence.[2][3] This cleavage occurs in a two-step process:
-
First Cleavage: The initial cleavage of one IETD peptide results in a monoamide intermediate. This intermediate exhibits a low level of fluorescence.
-
Second Cleavage: The subsequent cleavage of the second IETD peptide liberates the free Rhodamine 110 molecule.[1] The unconjugated R110 is highly fluorescent, emitting a bright green signal upon excitation.
This enzymatic amplification provides a sensitive method for detecting caspase-8 activity in cell lysates and living cells.
Quantitative Data
The photophysical and kinetic properties of this compound and its cleavage products are crucial for quantitative analysis.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~496 nm | For the final fluorescent product, Rhodamine 110.[1] |
| Emission Maximum (λem) | ~520 nm | For the final fluorescent product, Rhodamine 110.[1] |
| Quantum Yield (Φ) | Non-fluorescent (bisamide) | The bisamide form is effectively non-fluorescent due to quenching. |
| Low fluorescence (monoamide) | The monoamide intermediate exhibits minimal fluorescence. | |
| High fluorescence (free R110) | Rhodamine dyes are known for their high quantum yields. | |
| Molar Extinction Coefficient (ε) | High | Rhodamine 110 has a high molar extinction coefficient. |
| Caspase-8 Specificity | High | The IETD sequence is a preferred substrate for caspase-8.[2][3] |
Signaling Pathway: The Extrinsic Route to Apoptosis
The activation of caspase-8, the enzyme responsible for this compound fluorescence, is a central event in the extrinsic pathway of apoptosis. This pathway is initiated by extracellular signals.
Experimental Protocols
The following is a generalized protocol for the detection of caspase-8 activity in cell lysates using this compound. This protocol may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, 10 µg/mL pepstatin A, 20 µg/mL leupeptin, 10 µg/mL aprotinin)
-
This compound substrate solution (e.g., 50 µM in assay buffer)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold cell lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).
-
Caspase-8 Activity Assay:
-
In a 96-well black microplate, add a specific amount of cell lysate (e.g., 50-100 µg of protein) to each well.
-
Adjust the volume in each well with assay buffer.
-
Add the this compound substrate solution to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
The rate of increase in fluorescence is proportional to the caspase-8 activity in the sample.
-
Experimental Workflow
The following diagram illustrates the general workflow for a caspase-8 activity assay using this compound.
Conclusion
The this compound fluorescent probe provides a robust and sensitive method for the real-time detection of caspase-8 activity. Its mechanism, based on the specific enzymatic cleavage of a quenched fluorophore, allows for a direct correlation between fluorescence intensity and the progression of apoptosis. By understanding the underlying principles, adhering to optimized protocols, and correctly interpreting the quantitative data, researchers can effectively leverage this tool to advance our understanding of programmed cell death and to screen for novel therapeutic agents that modulate this critical cellular process.
References
Understanding Z-IETD-R110 Substrate Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Z-IETD-R110 substrate, focusing on its specificity for caspase-8 and its application in apoptosis research. This document details the underlying biochemical principles, experimental protocols for its use, and a summary of its interaction with various caspases.
Introduction to this compound
This compound is a highly sensitive fluorogenic substrate primarily used for the detection of caspase-8 activity. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the removal of damaged or infected cells. The substrate consists of the tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) linked to the fluorophore Rhodamine 110 (R110). The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability.
In its native state, this compound is non-fluorescent. Upon cleavage of the peptide bond C-terminal to the aspartate residue by an active caspase, the Rhodamine 110 molecule is released, resulting in a significant increase in fluorescence. This fluorescence can be readily quantified using a fluorometer, fluorescence microscope, or flow cytometer, providing a direct measure of caspase activity.
Mechanism of Action
The enzymatic reaction underlying the use of this compound is a two-step process. The substrate, more accurately described as (Z-IETD)₂-R110, contains two IETD peptides attached to a single Rhodamine 110 molecule.
-
Initial Cleavage: An active caspase cleaves one of the IETD peptides, yielding an intermediate, mono-substituted product (this compound). This intermediate is weakly fluorescent.
-
Final Cleavage: The second IETD peptide is then cleaved from the Rhodamine 110 molecule, releasing the highly fluorescent free R110.
The increase in fluorescence intensity is directly proportional to the amount of active caspase present in the sample, allowing for the sensitive detection and quantification of enzyme activity.
Data Presentation: Substrate Specificity of IETD-Based Fluorogenic Substrates
| Caspase | Preferred Recognition Sequence | Cleavage of IETD-R110/AFC | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Caspase-8 | IETD | High | N/A | N/A | N/A | IETD is the preferred substrate for caspase-8. |
| Caspase-1 | YVAD/WEHD | Low to Moderate | N/A | N/A | N/A | Some cross-reactivity may be observed. |
| Caspase-2 | VDVAD | Low | N/A | N/A | N/A | Minimal cleavage of IETD-containing substrates. |
| Caspase-3 | DEVD | Moderate | N/A | N/A | N/A | Significant cross-reactivity is possible, as caspase-3 can cleave a broad range of substrates.[1] |
| Caspase-4 | LEVD | Low | N/A | N/A | N/A | Limited data available. |
| Caspase-5 | WEHD/LEHD | Low | N/A | N/A | N/A | Limited data available. |
| Caspase-6 | VEID | Not Determined | nd | 70 | nd | One study reported no determined catalytic rate for (IETD)₂-R110 with caspase-6. |
| Caspase-7 | DEVD | Moderate | N/A | N/A | N/A | Similar to caspase-3, shows some promiscuity. |
| Caspase-9 | LEHD | Low to Moderate | N/A | N/A | N/A | Some studies indicate that caspase-8 and -10 can also cleave the LEHD sequence efficiently. |
| Caspase-10 | AEVD/IETD | High | N/A | N/A | N/A | Structurally similar to caspase-8 and shows a preference for IETD. |
Note: "N/A" indicates that reliable, directly comparable data was not consistently found in the searched literature. "nd" indicates that the value was not determined in the cited study. The kinetic parameters can vary depending on the experimental conditions, the specific fluorophore used, and whether the substrate is mono- or di-substituted.
Experimental Protocols
The following are generalized protocols for using this compound to measure caspase-8 activity. It is recommended to optimize concentrations and incubation times for your specific cell type and experimental conditions.
In Vitro Caspase-8 Activity Assay in Cell Lysates
This protocol is designed for measuring caspase-8 activity in a 96-well plate format using cell lysates.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
This compound substrate (stock solution in DMSO)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and culture overnight.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
-
Cell Lysis:
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
For a negative control, pre-incubate a sample of the lysate with a caspase-8 inhibitor (e.g., 20 µM Z-IETD-FMK) for 15 minutes at room temperature before adding the substrate.
-
-
Enzymatic Reaction:
-
Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the desired final concentration (typically 10-50 µM).
-
Add 50 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence intensity at regular intervals (e.g., every 5-10 minutes) or as an endpoint reading after 30-60 minutes.
-
In Situ Caspase-8 Activity Assay in Live Cells
This protocol is for measuring caspase-8 activity in intact, live cells using flow cytometry or fluorescence microscopy.
Materials:
-
Cells of interest cultured in appropriate medium
-
Apoptosis-inducing agent
-
This compound substrate
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate or on coverslips and allow them to adhere.
-
Treat cells with an apoptosis-inducing agent. Include an untreated control.
-
For a negative control, pre-incubate cells with a caspase-8 inhibitor for 1-2 hours before adding the apoptotic stimulus.
-
-
Substrate Loading:
-
Add this compound to the cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.
-
-
Cell Harvesting and Analysis (for Flow Cytometry):
-
For suspension cells, gently transfer the cell suspension to flow cytometer tubes.
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle method (e.g., cell scraper or mild trypsinization). Transfer to flow cytometer tubes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS or a suitable assay buffer.
-
Analyze the cells on a flow cytometer, detecting the green fluorescence of Rhodamine 110.
-
-
Analysis (for Fluorescence Microscopy):
-
Gently wash the cells on coverslips with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope with appropriate filters for Rhodamine 110.
-
Mandatory Visualizations
Caspase-8 Activation in the Extrinsic Apoptosis Pathway
Caption: Caspase-8 is activated within the DISC and initiates apoptosis.
Experimental Workflow for In Vitro Caspase-8 Assay
References
A Technical Guide to Utilizing Z-Ietd-R110 for the Investigation of Oxidative Stress-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Z-Ietd-R110, a fluorogenic substrate for caspase-8, and its application in the study of apoptosis induced by oxidative stress. We will delve into the molecular mechanisms of this compound, detail its use in quantifying caspase-8 activity, and provide comprehensive experimental protocols. Furthermore, this guide presents quantitative data from relevant studies and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in apoptosis research.
Introduction to this compound and Oxidative Stress-Induced Apoptosis
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key instigator of programmed cell death, or apoptosis.[1] A critical family of proteases involved in executing the apoptotic cascade is the caspases. Initiator caspases, such as caspase-8, are activated upstream in the apoptotic pathway and are responsible for activating downstream executioner caspases.
This compound is a highly specific and sensitive tool for studying the role of caspase-8 in apoptosis. It is a non-fluorescent dipeptide substrate, (Z-Ile-Glu-Thr-Asp)2-Rhodamine 110, that upon cleavage by active caspase-8, releases the highly fluorescent rhodamine 110 (R110) molecule.[2][3] The resulting increase in fluorescence provides a direct and quantifiable measure of caspase-8 activity. This makes this compound an invaluable reagent for researchers investigating the molecular mechanisms of oxidative stress-induced apoptosis and for screening potential therapeutic agents that may modulate this pathway.
Mechanism of Action of this compound
The functionality of this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and subsequent release. In its intact form, the rhodamine 110 fluorophore is flanked by two IETD (isoleucine-glutamic acid-threonine-aspartic acid) tetrapeptide sequences. These bulky peptide chains effectively quench the fluorescence of the rhodamine 110 molecule.
Caspase-8 specifically recognizes and cleaves the peptide bond after the aspartate residue in the IETD sequence.[4] Upon activation by an apoptotic stimulus, such as oxidative stress, active caspase-8 enzymes in the cell lysate or in intact cells cleave the IETD peptides from the rhodamine 110 core. This cleavage event liberates the rhodamine 110, leading to a significant increase in fluorescence intensity upon excitation at approximately 496 nm. The emission is measured at around 520 nm.[3] This direct correlation between caspase-8 activity and fluorescence signal allows for real-time monitoring and quantification of the apoptotic process.
Signaling Pathways and Experimental Workflow
Oxidative Stress-Induced Extrinsic Apoptosis Pathway
Oxidative stress can trigger the extrinsic apoptosis pathway, which involves the activation of death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-cleavage and activation. Active caspase-8 then initiates a downstream caspase cascade, ultimately leading to apoptosis.
Experimental Workflow for Caspase-8 Activity Assay
The following diagram outlines a typical workflow for measuring caspase-8 activity in response to an oxidative stressor using this compound in a microplate reader format.
Quantitative Data Presentation
The following tables summarize quantitative data from a study investigating the effect of the oxidative stressor menadione on caspase-8 activity in pancreatic acinar cells.
Table 1: Time-Course of Menadione-Induced Caspase-8 Activation
This table presents the time to half-maximum activation (t0.5) of caspase-8 following the application of menadione, as determined by real-time monitoring of this compound fluorescence.
| Treatment | Time to Half-Maximum Activation (t0.5) (minutes) | Percentage of Cells Showing Activation |
| Menadione | ~26 | 15% |
Data adapted from a study on pancreatic acinar cells. The study also noted that when caspase-9 activation was inhibited, the activation of caspase-8 increased.
Table 2: Effect of Caspase Inhibitors on Menadione-Induced Caspase Activity
This table illustrates the specificity of caspase activation pathways in response to menadione. The activity was measured using fluorogenic substrates, including this compound for caspase-8.
| Condition | Caspase-8 Activity (Normalized Fluorescence) |
| Control | Baseline |
| Menadione | Increased |
| Menadione + Caspase-8 Inhibitor (Z-IETD-FMK) | Baseline |
| Menadione + Caspase-9 Inhibitor | Increased further |
This table is a representative summary based on findings that caspase-8 activation increases when the caspase-9 pathway is inhibited. Specific fluorescence unit values were not provided in a tabular format in the source material.
Experimental Protocols
Fluorometric Caspase-8 Activity Assay in Cell Lysates
This protocol provides a step-by-step guide for measuring caspase-8 activity in cell lysates using this compound and a fluorescence microplate reader.
Materials:
-
Cells of interest
-
Oxidative stress-inducing agent (e.g., Menadione, H₂O₂)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm filters.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Treat cells with the oxidative stressor at various concentrations and for different time points. Include an untreated control group.
-
-
Cell Lysis:
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Caspase-8 Assay:
-
Add 50 µL of each cell lysate to a well of the 96-well black microplate.
-
Prepare the assay cocktail by mixing 2x Reaction Buffer with the this compound substrate to a final concentration of 50 µM.
-
Add 50 µL of the assay cocktail to each well containing the cell lysate.
-
Include a blank control (Cell Lysis Buffer + assay cocktail) and a negative control (lysate from untreated cells).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 496 nm and emission at 520 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Express the caspase-8 activity as Relative Fluorescence Units (RFU) or as a fold-change compared to the untreated control.
-
Inhibition of Caspase-8 Activity
To confirm that the measured fluorescence is due to caspase-8 activity, a specific caspase-8 inhibitor, such as Z-IETD-FMK, can be used.
Procedure:
-
Follow the protocol for the caspase-8 activity assay as described above.
-
Prior to adding the this compound substrate, add the caspase-8 inhibitor Z-IETD-FMK (final concentration of ~20 µM) to a set of treated cell lysates.
-
Incubate for 10-15 minutes at room temperature.
-
Proceed with the addition of the this compound substrate and subsequent steps.
-
A significant reduction in fluorescence in the presence of the inhibitor confirms that the signal is specific to caspase-8 activity.
Conclusion
This compound is a robust and specific tool for the real-time and quantitative analysis of caspase-8 activity. Its application is particularly valuable in the field of oxidative stress research, enabling scientists to dissect the molecular pathways of apoptosis and to screen for novel therapeutic compounds. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of oxidative stress-induced cell death.
References
- 1. Menadione induces the formation of reactive oxygen species and depletion of GSH-mediated apoptosis and inhibits the FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. biotium.com [biotium.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
Z-Ietd-R110: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Z-Ietd-R110, a fluorogenic substrate for caspase-8, and its applications in neuroscience research. We will delve into its mechanism of action, the critical roles of caspase-8 in neuronal apoptosis and neuroinflammation, and provide detailed experimental protocols for its use.
Core Principles of this compound
This compound is a sensitive and specific tool for measuring the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The molecule consists of the rhodamine 110 (R110) fluorophore linked to two tetrapeptide sequences, IETD (isoleucine-glutamic acid-threonine-aspartic acid). In its intact form, the substrate is non-fluorescent as the R110 fluorophore is quenched.
Upon cleavage by active caspase-8 at the aspartic acid residue of the IETD sequence, the rhodamine 110 is released in a two-step process, first yielding the fluorescent monoamide and then the even more fluorescent R110. This results in a significant increase in fluorescence intensity, which can be measured using a fluorometer, fluorescence microplate reader, or fluorescence microscope. The intensity of the fluorescence is directly proportional to the amount of active caspase-8 in the sample.
The Dual Role of Caspase-8 in Neuroscience
Caspase-8 is a critical signaling molecule in the central nervous system, playing pivotal roles in both programmed cell death (apoptosis) and neuroinflammation.
Neuronal Apoptosis
In the context of neuronal health, caspase-8 is a primary initiator of the extrinsic apoptosis pathway. This pathway is activated by extracellular signals, such as the binding of ligands like Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α) to their respective death receptors on the neuronal cell surface.[1][2] This binding event triggers the recruitment of adaptor proteins and pro-caspase-8, leading to its dimerization and auto-activation. Active caspase-8 can then initiate a downstream cascade by directly cleaving and activating executioner caspases, such as caspase-3, which ultimately leads to the dismantling of the cell.[2][3]
Neuroinflammation and Microglial Activation
Beyond its role in apoptosis, caspase-8 is a key regulator of neuroinflammation, particularly in microglia, the resident immune cells of the brain. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), microglia can exhibit increased caspase-8 activity.[4][5] Interestingly, in these cells, caspase-8 activation does not necessarily lead to apoptosis but instead can contribute to a pro-inflammatory phenotype.[6] Caspase-8 has been shown to be involved in the activation of signaling pathways that lead to the production of pro-inflammatory cytokines.[7] However, inhibition of caspase-8 in inflamed microglia can paradoxically lead to a form of programmed necrosis called necroptosis, highlighting a complex, context-dependent role for this enzyme in neuroinflammation.[8]
Quantitative Data Summary
The following table summarizes quantitative data related to the measurement of caspase-8 activity in various neuroscience research contexts.
| Cell Type | Treatment | Assay Method | Key Findings | Reference |
| SH-SY5Y Neuroblastoma | Retinoids (ATRA, 13-CRA, 4-HPR) + EGCG | Colorimetric Assay | Combination of retinoids and EGCG significantly increased caspase-8 activity. | [9] |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | Fluorometric (IETDase) | LPS treatment caused a significant increase in caspase-8 (IETDase) activity. | [8] |
| Rat Retinal Ganglion Cells | Ocular Hypertension | Fluorometric Assay | Treatment with z-IETD-fmk (inhibitor) significantly decreased caspase-8 activity. | [10] |
Experimental Protocols
Protocol for Measuring Caspase-8 Activity in Neuronal Cells using this compound
This protocol provides a general framework for assessing caspase-8 activity in cultured neuronal cells, such as SH-SY5Y neuroblastoma cells or primary neurons.
Materials:
-
This compound substrate
-
Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
-
Apoptosis-inducing agent (e.g., Staurosporine (B1682477), TNF-α)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 96-well black, clear-bottom plate at a desired density (e.g., 1 x 10⁴ cells/well for SH-SY5Y).[11]
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Induction of Apoptosis (or other treatment):
-
Treat cells with the desired experimental compounds (e.g., neurotoxins, inflammatory agents) or a known apoptosis inducer (e.g., 1 µM staurosporine for 5 hours) to activate caspase-8.[11]
-
Include an untreated control group (vehicle only).
-
For a negative control, pre-incubate a set of wells with a caspase-8 inhibitor (e.g., 20 µM Z-IETD-FMK) for 1 hour before adding the treatment.
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Caspase-8 Activity Assay:
-
Prepare the this compound substrate solution according to the manufacturer's instructions. A final concentration of 10-50 µM in an appropriate assay buffer is typically used.
-
Add the substrate solution to each well of the microplate containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the fluorescence intensity of treated samples to the untreated control.
-
The fluorescence intensity is proportional to the caspase-8 activity.
-
Visualizing Signaling Pathways and Workflows
To better understand the complex roles of caspase-8 and the application of this compound, the following diagrams have been generated.
Caption: Extrinsic apoptosis pathway initiated by death receptor signaling.
Caption: Role of caspase-8 in microglial activation and neuroinflammation.
Caption: Experimental workflow for caspase-8 activity assay using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Role of Caspase-8 in Neuroinflammation, Demyelination and Myelin Repair - Jianrong Li [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. Deletion of caspase-8 in mouse myeloid cells blocks microglia pro-inflammatory activation and confers protection in MPTP neurodegeneration model | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of distinct caspase-8 functions in retinal ganglion cells and astroglia in experimental glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.es [promega.es]
Exploring Caspase-8 Activity in Pancreatic Acinar Cells with Z-IETD-R110: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing and secreting digestive enzymes. Dysregulation of cellular signaling pathways within these cells can lead to inflammatory conditions such as acute pancreatitis, a disease characterized by premature activation of digestive enzymes and autodigestion of the pancreas. A key event in the pathogenesis of pancreatitis is the induction of programmed cell death, or apoptosis, in acinar cells. Caspase-8, an initiator caspase, plays a pivotal role in the extrinsic apoptotic pathway and has been implicated as a critical mediator of acinar cell death in pancreatitis.[1][2] This technical guide provides a comprehensive overview of the role of caspase-8 in pancreatic acinar cells and detailed methodologies for its activity using the fluorogenic substrate Z-IETD-R110.
Caspase-8 in Pancreatic Acinar Cell Apoptosis
Caspase-8 is a cysteine protease that, upon activation, initiates a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.[2] In pancreatic acinar cells, caspase-8 can be activated by various stimuli, including the gut hormone cholecystokinin (B1591339) (CCK) at supramaximal concentrations and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1][3][4] This activation is a critical step in the extrinsic apoptotic pathway, which is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors.
The role of caspase-8 in pancreatitis is complex, as it not only promotes apoptosis but also influences other forms of regulated cell death, such as necroptosis.[5][6] The balance between these cell death pathways can significantly impact the severity of pancreatitis. Understanding the dynamics of caspase-8 activation is therefore crucial for developing therapeutic strategies aimed at modulating acinar cell death and mitigating pancreatic injury.
Data Presentation: Quantitative Analysis of Caspase-8 Activity
The following table summarizes quantitative data on caspase-8 activation in pancreatic acinar cells under different experimental conditions. This data is essential for comparative analysis and for designing experiments to study the effects of novel therapeutic agents on this pathway.
| Inducer/Condition | Cell Type | Assay Method | Fold Increase in Caspase-8 Activity (Mean ± SE/SD) | Reference |
| Cholecystokinin (CCK) (10⁻⁸ M) | Isolated Rat Pancreatic Acini | Enzymatic Assay | 3.5-fold | [1] |
| Cholecystokinin (CCK) (100 nM) | Isolated Pancreatic Acini | Not Specified | 328% ± 33% | [6] |
| Control (Untreated) | Isolated Rat Pancreatic Acini | Enzymatic Assay | Baseline | [1] |
Experimental Protocols
Isolation and Culture of Primary Pancreatic Acinar Cells
A detailed protocol for the isolation and culture of pancreatic acinar cells is crucial for obtaining viable cells for subsequent assays.
Materials:
-
Hank's Balanced Salt Solution (HBSS)
-
Waymouth's medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (PS)
-
Soybean trypsin inhibitor
-
Collagenase P
-
Bovine Serum Albumin (BSA)
-
Recombinant human Epidermal Growth Factor (EGF) (optional, for specific culture conditions)
Procedure:
-
Euthanize a mouse according to institutional guidelines and sterilize the abdomen with 70% ethanol.
-
Make a midline incision to expose the abdominal cavity.
-
Carefully dissect the pancreas from the spleen, stomach, and small intestine.
-
Place the dissected pancreas in a petri dish containing ice-cold HBSS.
-
Mince the pancreas into small pieces using fine scissors.
-
Transfer the minced tissue to a tube containing collagenase P solution and incubate in a shaking water bath at 37°C for 30-45 minutes.
-
Stop the digestion by adding cold HBSS with 5% FBS.
-
Gently pipette the cell suspension up and down to dissociate the acini.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Centrifuge the filtrate to pellet the acinar cells.
-
Wash the pellet with Waymouth's medium supplemented with FBS, PS, and trypsin inhibitor.
-
Resuspend the cells in the appropriate culture medium for your experiment.
Caspase-8 Activity Assay using this compound
This protocol describes a fluorometric assay to measure caspase-8 activity in isolated pancreatic acinar cells. This compound is a non-fluorescent substrate that is cleaved by active caspase-8 to release the highly fluorescent rhodamine 110 (R110).
Materials:
-
Isolated pancreatic acinar cells
-
This compound substrate
-
Cell lysis buffer
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Plate the isolated acinar cells in a 96-well plate and treat with the desired stimuli (e.g., CCK, TNF-α) or inhibitors for the appropriate duration. Include untreated cells as a negative control.
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 50 µL of chilled cell lysis buffer to each well.
-
Incubate on ice for 15 minutes.
-
-
Assay Preparation:
-
Prepare the assay buffer containing DTT immediately before use.
-
Prepare the this compound substrate solution according to the manufacturer's instructions.
-
-
Enzymatic Reaction:
-
Add 50 µL of the assay buffer to each well containing the cell lysate.
-
Add 5 µL of the this compound substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer only) from all readings.
-
Calculate the fold increase in caspase-8 activity by dividing the fluorescence of the treated samples by the fluorescence of the untreated control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for studying caspase-8 activity in pancreatic acinar cells.
Conclusion
The study of caspase-8 activity in pancreatic acinar cells is fundamental to understanding the molecular mechanisms of pancreatitis. The use of fluorogenic substrates like this compound provides a sensitive and quantitative method for this purpose. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of caspase-8 in pancreatic pathophysiology and to screen for potential therapeutic modulators of this critical enzyme. Further research into the upstream regulation of caspase-8 and its interplay with other cell death pathways will undoubtedly uncover new targets for the treatment of acute pancreatitis.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inflammatory cells regulate p53 and caspases in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pancreatic acinar cells produce, release, and respond to tumor necrosis factor-alpha. Role in regulating cell death and pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic acinar cells produce, release, and respond to tumor necrosis factor-alpha. Role in regulating cell death and pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into regulatory cell death and acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Z-IETD-R110 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Z-IETD-R110 protocol provides a sensitive and specific method for the detection of caspase-8 activity in live cells using fluorescence microscopy. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and autoimmune disorders, making the monitoring of caspase activity a key area of research and drug development.
This compound is a non-fluorescent substrate that is readily cell-permeable. The substrate consists of the caspase-8 recognition sequence, Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD), linked to the fluorophore Rhodamine 110 (R110). In the presence of active caspase-8, the IETD peptide is cleaved, releasing the highly fluorescent R110. The resulting increase in fluorescence can be visualized and quantified using fluorescence microscopy, providing a direct measure of caspase-8 activity at the single-cell level.[1]
This application note provides detailed protocols for using this compound to monitor caspase-8 activity in fluorescence microscopy, including applications in basic research and drug discovery.
Principle of the Assay
The this compound assay is based on the enzymatic activity of caspase-8.
-
Substrate Entry: The cell-permeable this compound substrate passively diffuses across the plasma membrane of live cells.
-
Caspase-8 Cleavage: In apoptotic cells, activated caspase-8 recognizes and cleaves the IETD tetrapeptide sequence of the substrate.
-
Fluorescence Emission: Upon cleavage, the Rhodamine 110 (R110) fluorophore is released, transitioning from a non-fluorescent to a highly fluorescent state.
-
Detection: The increase in fluorescence intensity is detected using a fluorescence microscope equipped with appropriate filters for R110 (Excitation/Emission ≈ 499/521 nm).[2][3]
Signaling Pathway
The activation of caspase-8 is a key event in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Activated caspase-8 can then initiate a downstream cascade by activating effector caspases (e.g., caspase-3) or by cleaving the Bid protein to engage the intrinsic (mitochondrial) apoptotic pathway.
Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | MedchemExpress | HY-112003 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Cell Culture Medium | Varies by cell line | - |
| Fetal Bovine Serum (FBS) | Varies by cell line | - |
| Apoptosis Inducer (e.g., FasL, TNF-α) | Varies | - |
| Caspase-8 Inhibitor (e.g., Z-IETD-FMK) | R&D Systems | FMK007 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| Fluorescence Microscope | Varies | - |
| 96-well, black, clear-bottom imaging plates | Varies | - |
Experimental Protocols
Preparation of Reagents
This compound Stock Solution (10 mM):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the contents in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solution (e.g., 10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration. A typical starting concentration is 10 µM, but this should be optimized for each cell type and experimental condition.
Cell Preparation and Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Experimental Workflow:
Caption: General workflow for the this compound fluorescence microscopy assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include appropriate controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known inducer of caspase-8-mediated apoptosis.
-
Inhibitor Control: Cells pre-incubated with a caspase-8 inhibitor (e.g., 20 µM Z-IETD-FMK) for 1 hour prior to adding the apoptosis inducer.
-
-
Staining: Add the this compound working solution to each well to the final desired concentration.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and the kinetics of apoptosis.
-
Counterstaining (Optional): For nuclear visualization and cell counting, add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for an additional 10-15 minutes.
-
Imaging: Acquire images using a fluorescence microscope.
Fluorescence Microscopy and Image Acquisition
Instrument Settings:
| Parameter | Recommended Setting |
| Excitation Filter | ~490/20 nm |
| Emission Filter | ~525/50 nm |
| Objective | 20x or 40x |
| Exposure Time | Adjust to avoid saturation, typically 100-500 ms |
Image Acquisition:
-
Capture images from multiple fields of view per well to ensure representative data.
-
Use identical acquisition settings for all wells within an experiment to allow for direct comparison of fluorescence intensities.
Data Analysis and Interpretation
-
Image Segmentation: Use image analysis software to identify and segment individual cells based on the Hoechst 33342 nuclear stain or brightfield images.
-
Fluorescence Quantification: Measure the mean fluorescence intensity of the R110 signal within each segmented cell.
-
Data Normalization: If necessary, normalize the R110 fluorescence intensity to a control channel or to the cell count in each field.
-
Statistical Analysis: Perform statistical analysis to compare the fluorescence intensities between different treatment groups. A significant increase in R110 fluorescence in the treated group compared to the negative control indicates caspase-8 activation. The inhibitor control should show a significant reduction in fluorescence compared to the positive control.
Application in Drug Discovery
The this compound protocol is well-suited for high-content screening (HCS) to identify modulators of caspase-8 activity.
Screening for Caspase-8 Activators (Pro-apoptotic Compounds):
-
Plate cells in 96- or 384-well format.
-
Treat cells with compounds from a chemical library.
-
Add this compound and incubate.
-
Automate image acquisition and analysis to identify "hits" that significantly increase R110 fluorescence.
Screening for Caspase-8 Inhibitors (Anti-apoptotic Compounds):
-
Plate cells and pre-incubate with library compounds.
-
Induce apoptosis with a known caspase-8 activator.
-
Add this compound and incubate.
-
Identify compounds that prevent the increase in R110 fluorescence.
Logical Relationship for Drug Screening:
Caption: Logic for high-throughput screening of caspase-8 modulators.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Substrate concentration too high | Optimize substrate concentration by performing a titration. |
| Cell autofluorescence | Image cells before adding the substrate to establish a baseline. Use appropriate background subtraction during analysis. | |
| No or weak signal in positive control | Apoptosis induction is not effective | Confirm apoptosis induction using an alternative method (e.g., Annexin V staining). |
| Substrate concentration too low | Increase the concentration of the this compound working solution. | |
| Insufficient incubation time | Increase the incubation time with the substrate. | |
| High signal in negative control | Spontaneous apoptosis | Ensure cells are healthy and not overgrown. Use a lower passage number. |
| Cytotoxicity of the substrate | Perform a cell viability assay (e.g., using a live/dead stain) to assess the toxicity of the substrate at the working concentration. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| This compound Stock Concentration | 10 mM in DMSO | Store at -20°C, protected from light. |
| This compound Working Concentration | 5 - 20 µM | Optimize for each cell line. |
| Incubation Time | 30 - 60 minutes | Dependent on apoptosis kinetics. |
| Cell Density | 70-80% confluency | Avoid overgrowth to prevent spontaneous apoptosis. |
| R110 Excitation/Emission | ~499 / ~521 nm | Standard FITC/GFP filter sets are usually suitable. |
| Hoechst 33342 Concentration | 1 µg/mL | For nuclear counterstaining. |
References
Optimal Working Concentration of Z-Ietd-R110 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ietd-R110 is a highly sensitive and specific fluorogenic substrate for caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Upon cleavage by activated caspase-8, the substrate releases the highly fluorescent rhodamine 110 (R110), enabling the quantitative measurement of caspase-8 activity. This document provides detailed application notes and protocols to guide researchers in determining the optimal working concentration of this compound for various cell culture-based assays, including live-cell imaging and cell lysate analysis.
Principle of the Assay
The this compound substrate consists of two IETD (isoleucine-glutamic acid-threonine-aspartic acid) tetrapeptides linked to rhodamine 110. In its intact form, the substrate is non-fluorescent. In the presence of active caspase-8, the enzyme cleaves the peptide sequence, liberating rhodamine 110, which emits a bright green fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the caspase-8 activity.
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the specific cell type, cell density, incubation time, and the nature of the assay (live-cell imaging vs. cell lysate assay). Therefore, it is crucial to perform a titration experiment to determine the optimal concentration for each experimental setup. The following table summarizes recommended starting concentration ranges based on the assay type.
| Assay Type | Cell Type | Recommended Starting Concentration Range | Incubation Time |
| Live-Cell Imaging | Adherent or Suspension Cells | 0.1 µM - 5 µM | 30 minutes - 4 hours |
| Cell Lysate Assay | Adherent or Suspension Cells | 10 µM - 50 µM | 1 - 2 hours |
| Flow Cytometry | Suspension Cells or Trypsinized Adherent Cells | 1 µM - 10 µM | 30 - 60 minutes |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Live-Cell Imaging
This protocol outlines a method to determine the optimal concentration of this compound for real-time monitoring of caspase-8 activity in live cells using fluorescence microscopy.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide, FasL)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well, black-walled, clear-bottom imaging plate
-
Fluorescence microscope with appropriate filters for rhodamine 110 (Excitation/Emission: ~499 nm/~521 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. For example, to test concentrations from 0.1 µM to 5 µM, you can prepare 2x working solutions (0.2 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent. Include a vehicle-treated control group.
-
Addition of this compound: At the desired time point after inducing apoptosis, add an equal volume of the 2x this compound working solutions to the corresponding wells. Also include wells with untreated cells and cells treated only with the substrate to determine background fluorescence.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes to 4 hours.
-
Image Acquisition: Acquire fluorescence images at different time points using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity in the apoptotic and control wells for each substrate concentration. The optimal concentration will be the one that provides the highest signal-to-noise ratio (fluorescence in apoptotic cells versus control cells).
Protocol 2: Caspase-8 Activity Assay in Cell Lysates
This protocol describes the measurement of caspase-8 activity in cell lysates using this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell lysis buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 10% sucrose)
-
96-well, black microplate
-
Fluorometric plate reader (Excitation/Emission: ~499 nm/~521 nm)
Procedure:
-
Cell Treatment and Lysis: Treat cells with an apoptosis-inducing agent. Harvest and lyse the cells using the cell lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample to separate wells. Adjust the volume with assay buffer.
-
Substrate Addition: Add this compound to each well to achieve the desired final concentration (e.g., 20 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader.
-
Data Analysis: Normalize the fluorescence signal to the protein concentration to determine the specific caspase-8 activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Caspase-8 activation via the extrinsic pathway and subsequent cleavage of this compound.
Caption: A stepwise workflow for the empirical determination of the optimal this compound concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate concentration is too high. | Decrease the concentration of this compound. Reduce the incubation time. |
| Autofluorescence of cells or medium. | Use a medium without phenol (B47542) red. Include a control with cells and medium only to subtract background. | |
| Low Signal | Substrate concentration is too low. | Increase the concentration of this compound. |
| Low level of apoptosis. | Confirm apoptosis induction using a secondary method (e.g., Annexin V staining). Increase the concentration of the apoptosis-inducing agent or the treatment time. | |
| Insufficient incubation time. | Increase the incubation time with the substrate. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Variation in incubation times. | Use a multichannel pipette for simultaneous addition of substrate. |
Conclusion
The determination of the optimal working concentration of this compound is a critical step for achieving reliable and reproducible results in caspase-8 activity assays. By following the protocols and guidelines outlined in this document, researchers can effectively optimize their experimental conditions for both live-cell imaging and cell lysate-based assays. Empirical determination of the ideal substrate concentration will ensure a high signal-to-noise ratio, leading to accurate and meaningful data in the study of apoptosis and other cellular processes involving caspase-8.
Application Notes and Protocols for Z-IETD-R110 Caspase-8 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The activation of caspase-8 is a key event in the signaling cascade triggered by death receptors such as Fas and TNFR. The Z-IETD-R110 assay provides a sensitive and specific method for quantifying the activity of caspase-8 in cell lysates. This assay utilizes the fluorogenic substrate this compound, which consists of the caspase-8 recognition sequence IETD (isoleucine-glutamic acid-threonine-aspartic acid) linked to the fluorophore Rhodamine 110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the highly fluorescent R110 is released, and its fluorescence can be measured, providing a direct assessment of caspase-8 activity.
Principle of the Assay
The this compound assay is based on the enzymatic activity of caspase-8.[1] Activated caspase-8 in apoptotic cells recognizes and cleaves the IETD peptide sequence of the this compound substrate. This cleavage releases the fluorophore Rhodamine 110 (R110), which exhibits strong fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the level of active caspase-8 in the sample. The fluorescence can be measured using a fluorescence microplate reader with excitation at approximately 490 nm and emission at approximately 525 nm.[2]
Data Presentation
The following table provides an example of quantitative data that can be obtained from a this compound caspase-8 assay. In this example, Jurkat cells were treated with an apoptosis-inducing agent to activate caspase-8.
| Sample Description | Protein Concentration (µg/µL) | Raw Fluorescence Units (RFU) | Background Corrected RFU | Fold Increase in Caspase-8 Activity |
| Untreated Jurkat Cells (Negative Control) | 2.0 | 1500 | 1000 | 1.0 |
| Jurkat Cells + Apoptosis Inducer | 2.0 | 7500 | 7000 | 7.0 |
| Jurkat Cells + Apoptosis Inducer + Z-IETD-FMK (Inhibitor) | 2.0 | 1600 | 1100 | 1.1 |
| No Cell Lysate (Blank) | N/A | 500 | N/A | N/A |
Experimental Protocols
This section provides a detailed methodology for performing the this compound caspase-8 assay.
Materials and Reagents
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Dithiothreitol (DTT), 1 M stock solution
-
This compound substrate, stock solution in DMSO
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound caspase-8 assay.
Step-by-Step Protocol
-
Induce Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent for a predetermined time and concentration.
-
Include an untreated cell population as a negative control.
-
For an inhibitor control, pre-incubate cells with a caspase-8 inhibitor (e.g., 20 µM Z-IETD-FMK) for 1 hour before adding the apoptosis inducer.[3]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2-5 x 10^6 cells).[4]
-
Incubate the cell suspension on ice for 10-15 minutes.[4]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 1 minute at 4°C) to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.
-
-
Caspase-8 Assay:
-
In a 96-well black microplate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of 2x Reaction Buffer with DTT. Add DTT to the 2x Reaction Buffer to a final concentration of 10 mM immediately before use (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well containing the cell lysate.
-
Add 5 µL of the this compound substrate (typically 1 mM stock, for a final concentration of 50 µM) to each well.
-
Include a blank control well containing 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer with DTT, and 5 µL of the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence in a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the blank control from all other readings.
-
Normalization: If protein concentrations vary between samples, normalize the background-subtracted fluorescence values to the protein concentration of each sample.
-
Calculate Fold Increase in Activity: The fold increase in caspase-8 activity for the treated samples can be calculated by dividing the background-subtracted (and normalized, if applicable) fluorescence of the treated sample by that of the untreated control sample.
Fold Increase = (RFU of Treated Sample - RFU of Blank) / (RFU of Untreated Sample - RFU of Blank)
Caspase-8 Signaling Pathway
Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.
Caption: The extrinsic apoptosis pathway initiated by death receptor signaling.
References
Z-IETD-R110 High-Throughput Screening Assay for Caspase-8 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death.[1][2][3] Its activation is triggered by death receptors on the cell surface, leading to a cascade of downstream events that culminate in cell disassembly.[1][3] Dysregulation of caspase-8 activity is implicated in various diseases, including cancer and autoimmune disorders, making it an attractive therapeutic target.[2][4] This document provides a detailed protocol for a high-throughput screening (HTS) assay to identify potential inhibitors of caspase-8 using the fluorogenic substrate Z-IETD-R110.
This compound is a substrate specifically designed for caspase-8.[5] It consists of the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD) linked to the fluorophore rhodamine 110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-8, R110 is released, producing a strong fluorescent signal that is directly proportional to the enzyme's activity.[5][6][7] This assay is adaptable for HTS formats, enabling the rapid screening of large compound libraries.
Signaling Pathway
The extrinsic apoptosis pathway begins with the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface. This ligation induces receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC).[3] Procaspase-8 is recruited to the DISC, where it undergoes dimerization and auto-proteolytic activation.[1] Activated caspase-8 then initiates the downstream caspase cascade by directly cleaving and activating effector caspases, such as caspase-3 and caspase-7.[2][4] Alternatively, caspase-8 can cleave the Bcl-2 family protein Bid into tBid, which translocates to the mitochondria and initiates the intrinsic apoptotic pathway.[1]
Experimental Protocol
This protocol is designed for a 384-well microplate format, suitable for high-throughput screening.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound Substrate | MedchemExpress | HY-112818 | -20°C |
| Recombinant Human Caspase-8 | R&D Systems | 823-C8 | -80°C |
| Caspase Assay Buffer (HEPES-based) | Sigma-Aldrich | C1354 | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | Room Temp |
| Z-IETD-FMK (Caspase-8 Inhibitor) | InvivoGen | tlrl-ietd | -20°C |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | Room Temp |
| 384-well Black, Flat-Bottom Plates | Corning | 3571 | Room Temp |
Reagent Preparation
| Reagent | Preparation |
| Assay Buffer | 20 mM HEPES, 10% Glycerol, 2 mM EDTA, pH 7.5. |
| Enzyme Buffer | Assay Buffer supplemented with 10 mM DTT. Prepare fresh. |
| This compound Stock (10 mM) | Dissolve in DMSO. |
| Working Substrate Solution (50 µM) | Dilute this compound stock in Enzyme Buffer. |
| Caspase-8 Working Solution (2X) | Dilute recombinant caspase-8 in Enzyme Buffer to the desired final concentration (e.g., 2 nM). |
| Z-IETD-FMK Positive Control (10 mM) | Dissolve in DMSO. |
| Test Compounds | Prepare serial dilutions in DMSO. |
HTS Assay Workflow
The following diagram outlines the key steps of the high-throughput screening assay.
References
- 1. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 4. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
- 7. genecopoeia.com [genecopoeia.com]
Application Notes: Measuring Caspase-8 Activity with Z-IETD-R110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death initiated by death receptors such as Fas and TNFR.[1][2][3] The activation of caspase-8 is a key event that triggers a cascade of downstream effector caspases, ultimately leading to the dismantling of the cell.[3][4] The substrate Z-IETD-R110 is a sensitive and specific tool for measuring the proteolytic activity of caspase-8. This substrate consists of the caspase-8 recognition sequence, IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid), linked to the fluorophore Rhodamine 110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the highly fluorescent R110 is released, and its fluorescence can be measured to quantify enzyme activity.
Spectral Properties of Rhodamine 110
The cleavage of this compound by caspase-8 liberates the fluorophore Rhodamine 110 (R110). Accurate measurement of caspase-8 activity requires the use of appropriate excitation and emission wavelengths for R110. The spectral properties are summarized below.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| Rhodamine 110 (R110) | ~497-500 | ~520-522 |
Caspase-8 Signaling Pathway and Substrate Cleavage
The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8 and the subsequent cleavage of the this compound substrate.
Experimental Protocol: Fluorometric Caspase-8 Assay
This protocol provides a method for quantifying caspase-8 activity in cell lysates using the this compound substrate.
Materials and Reagents
-
Cells of interest (control and treated to induce apoptosis)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)
-
Dithiothreitol (DTT)
-
This compound substrate
-
Caspase-8 inhibitor (e.g., Ac-IETD-CHO) for negative control
-
Protein assay reagent (e.g., Bradford or BCA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with the experimental compound to induce apoptosis. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 2-5 x 10^6 cells per 100 µL).
-
Incubate the cell suspension on ice for 15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (cytosolic extract) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing caspase-8 activity.
-
-
Caspase-8 Assay:
-
Prepare the Assay Buffer by adding DTT to the Cell Lysis Buffer to a final concentration of 10 mM immediately before use.
-
In a 96-well black microplate, add 20-50 µg of protein from each cell lysate and adjust the volume to 50 µL with Assay Buffer.
-
For a negative control, pre-incubate a lysate sample with a caspase-8 inhibitor (e.g., Ac-IETD-CHO) for 10-15 minutes before adding the substrate.
-
Prepare the substrate solution by diluting this compound in Assay Buffer to the desired final concentration (e.g., 20-50 µM).
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~499 nm and emission at ~521 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with buffer and substrate only).
-
Normalize the fluorescence intensity of each sample to its protein concentration.
-
The fold increase in caspase-8 activity can be determined by comparing the normalized fluorescence of the treated samples to the untreated control.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the fluorometric caspase-8 assay.
References
Probing the Point of No Return: Live-Cell Imaging of Apoptosis with Z-IETD-R110
For Immediate Release
[City, State] – [Date] – In the intricate dance of cellular life and death, the ability to visualize the precise moment a cell commits to apoptosis is invaluable. For researchers in oncology, neurodegenerative disease, and drug development, understanding and manipulating this process is paramount. This application note details the use of Z-IETD-R110, a highly specific fluorogenic substrate for caspase-8, in live-cell imaging to monitor the initiation of the apoptotic cascade in real-time.
Caspase-8 stands as a key initiator caspase in the extrinsic pathway of apoptosis. Its activation marks a critical commitment step towards programmed cell death. This compound is a non-fluorescent di-peptide substrate that, upon cleavage by active caspase-8, releases the bright green fluorescent rhodamine 110 (R110) molecule. This event provides a clear and quantifiable signal of caspase-8 activation, enabling researchers to dynamically track the onset of apoptosis in living cells.
These protocols and application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound for the live-cell imaging of apoptosis.
Mechanism of Action
This compound is a pro-fluorescent substrate designed for the sensitive and specific detection of caspase-8 activity in live cells. The substrate consists of the caspase-8 recognition sequence, Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD), linked to two rhodamine 110 (R110) molecules. In its intact state, the substrate is non-fluorescent as the fluorescence of R110 is quenched.
Upon the induction of apoptosis via the extrinsic pathway, initiator procaspase-8 is recruited to the Death-Inducing Signaling Complex (DISC), leading to its dimerization and auto-proteolytic activation. Active caspase-8 then cleaves various downstream substrates, including this compound. The enzymatic cleavage of the IETD peptide releases the two R110 molecules, which then exhibit their natural, bright green fluorescence. This increase in fluorescence intensity is directly proportional to the level of active caspase-8 in the cell, providing a real-time indicator of apoptosis initiation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from live-cell imaging experiments using this compound.
Table 1: Dose-Response of an Apoptosis-Inducing Agent on Caspase-8 Activity
| Concentration of Inducer (e.g., TRAIL) | Mean Fluorescence Intensity (Arbitrary Units) at 4 hours | Standard Deviation |
| 0 ng/mL (Control) | 150 | 15 |
| 10 ng/mL | 850 | 45 |
| 50 ng/mL | 3200 | 180 |
| 100 ng/mL | 6500 | 350 |
| 200 ng/mL | 6800 | 370 |
Table 2: Time-Course of Caspase-8 Activation
| Time Post-Induction (e.g., 100 ng/mL TRAIL) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 hours | 150 | 12 |
| 1 hour | 450 | 30 |
| 2 hours | 2800 | 150 |
| 4 hours | 6500 | 340 |
| 6 hours | 7200 | 380 |
| 8 hours | 7100 | 375 |
Table 3: this compound Titration for Optimal Signal-to-Noise Ratio
| This compound Concentration | Mean Fluorescence Intensity (Apoptotic Cells) | Mean Fluorescence Intensity (Control Cells) | Signal-to-Noise Ratio |
| 1 µM | 2500 | 120 | 20.8 |
| 5 µM | 6500 | 150 | 43.3 |
| 10 µM | 7800 | 250 | 31.2 |
| 20 µM | 8100 | 450 | 18.0 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Caspase-8 Activity
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound substrate
-
Apoptosis-inducing agent (e.g., TNF-related apoptosis-inducing ligand (TRAIL), Fas ligand)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with appropriate filters for Rhodamine 110 (Excitation/Emission: ~496/520 nm)
Procedure:
-
Cell Seeding: Seed cells in a suitable live-cell imaging dish or plate (e.g., glass-bottom 96-well plate) at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentration (typically 1-10 µM).
-
-
Labeling of Cells:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C to allow for substrate loading.
-
-
Induction of Apoptosis:
-
Prepare a working solution of the apoptosis-inducing agent at the desired concentration in the this compound containing medium.
-
For negative controls, prepare a similar solution containing the caspase-8 inhibitor.
-
Add the respective solutions to the cells.
-
-
Live-Cell Imaging:
-
Immediately place the imaging dish/plate on the live-cell imaging system.
-
Set the microscope parameters for time-lapse imaging. Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
Acquire images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (typically 4-8 hours).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each image over time using appropriate image analysis software.
-
Plot the fluorescence intensity as a function of time or inducer concentration.
-
Protocol 2: Flow Cytometry Analysis of Caspase-8 Activity
Materials:
-
Cells in suspension
-
This compound substrate
-
Apoptosis-inducing agent
-
Binding Buffer (e.g., Annexin V Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension with the apoptosis-inducing agent for the desired time.
-
Labeling:
-
Centrifuge the cells and resuspend the pellet in pre-warmed culture medium containing this compound (1-10 µM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer using the FITC channel to detect the fluorescence of R110.
-
Quantify the percentage of fluorescent cells and the mean fluorescence intensity.
-
Visualizations
Preparing Stock and Working Solutions for Z-IETD-R110: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock and working solutions of Z-IETD-R110, a fluorogenic substrate for caspase-8. Accurate preparation of this reagent is critical for reliable and reproducible results in enzyme activity assays. Additionally, this document clarifies the distinction between this compound and the commonly used caspase-8 inhibitor, Z-IETD-FMK, and provides preparation protocols for the latter, as it is frequently used in parallel studies.
Understanding this compound and Its Role
This compound is a highly specific substrate for caspase-8, an initiator caspase in the extrinsic pathway of apoptosis. The substrate consists of the caspase-8 recognition sequence, IETD (Isoleucine-Glutamic acid-Threonine-Aspartic acid), linked to the fluorophore rhodamine 110 (R110). In its native state, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the fluorescent R110 is released, and the resulting fluorescence can be measured to quantify caspase-8 activity.[1][2] This is a common method used in apoptosis research and for screening potential modulators of caspase-8 activity.
The underlying principle of R110-based caspase assays involves a two-step enzymatic cleavage. The substrate is a bisamide derivative of rhodamine 110, where peptide chains are attached to both amino groups of the fluorophore, effectively quenching its fluorescence.[3][4] Active caspases first cleave one peptide chain, yielding a fluorescent monoamide, and then the second, releasing the highly fluorescent R110.[3] The increase in fluorescence intensity is directly proportional to the caspase activity.
This compound: Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Synonyms | Z-Ile-Glu-Thr-Asp-R110 | |
| Function | Fluorogenic substrate for Caspase-8 | |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in DMSO | |
| Excitation Maximum (Product) | ~496 nm | |
| Emission Maximum (Product) | ~520 nm |
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is based on the general procedure for rhodamine 110-based caspase substrates.
Materials:
-
This compound lyophilized powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Assay buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, with 2 mM EDTA and 0.1% CHAPS)
Preparation of this compound Stock Solution (1 mM):
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the lyophilized powder in high-purity DMSO to create a 1 mM stock solution. The exact volume of DMSO will depend on the amount of powder provided by the manufacturer. For example, for 1 mg of a compound with a molecular weight of approximately 1500 g/mol , you would add approximately 667 µL of DMSO. Always refer to the manufacturer's certificate of analysis for the precise molecular weight.
-
Mixing: Vortex the solution gently until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Stock solutions are typically stable for up to 3 months when stored correctly.
Preparation of this compound Working Solution:
The optimal working concentration can vary depending on the experimental setup, including the concentration of the cell lysate or purified enzyme. A typical starting point is between 50 µM and 100 µM.
-
Dilution: Immediately before use, dilute the 1 mM stock solution into the assay buffer to the desired final concentration. For example, to prepare a 50 µM working solution, you would dilute the 1 mM stock 1:20 in assay buffer (e.g., add 5 µL of 1 mM stock to 95 µL of assay buffer).
-
Use: Add the working solution to your samples (e.g., cell lysates) to initiate the enzymatic reaction.
Distinction from Z-IETD-FMK, the Caspase-8 Inhibitor
It is crucial to distinguish the substrate this compound from the inhibitor Z-IETD-FMK. While both target caspase-8, their functions are opposing. Z-IETD-FMK is a cell-permeable, irreversible inhibitor of caspase-8. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, permanently inactivating it. This inhibitor is used to block the apoptotic pathway and study the downstream consequences of caspase-8 inhibition.
Z-IETD-FMK: Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK | |
| Molecular Weight | ~654.68 g/mol | |
| Function | Irreversible Caspase-8 Inhibitor | |
| Appearance | Lyophilized solid or translucent film | |
| Solubility | Soluble in DMSO (e.g., up to 100 mg/mL) | |
| Typical Working Concentration | 1-20 µM (in cell culture) |
Protocol 2: Preparation of Z-IETD-FMK Stock and Working Solutions
This protocol outlines the preparation of the caspase-8 inhibitor for use in cell-based assays.
Materials:
-
Z-IETD-FMK lyophilized powder or film
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium
Preparation of Z-IETD-FMK Stock Solution (10-20 mM):
-
Equilibration: Allow the vial of Z-IETD-FMK to come to room temperature.
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 1 mg of Z-IETD-FMK (MW ~654.68) in approximately 152 µL of high-purity DMSO. For a 20 mM stock, use 76 µL of DMSO.
-
Mixing: Vortex gently until fully dissolved.
-
Aliquoting and Storage: Distribute the stock solution into single-use aliquots and store at -20°C. The reconstituted product is stable for up to 6 months. Avoid repeated freeze-thaw cycles.
Preparation of Z-IETD-FMK Working Solution for Cell Culture:
The optimal working concentration should be determined experimentally for each cell line and experimental condition. A common range is 1-20 µM, though concentrations up to 100 µM have been reported.
-
Dilution: Directly before use, dilute the concentrated DMSO stock solution into pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation and ensure proper mixing, it is recommended to perform an intermediate dilution in a small volume of medium before adding it to the final culture volume.
-
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture does not exceed levels that could cause cellular toxicity (typically <0.2%).
-
Application: For inhibition studies, it is common to pre-incubate cells with the Z-IETD-FMK working solution for 1-2 hours before introducing the apoptotic stimulus.
Caspase-8 Signaling Pathway and Inhibition
Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway. This pathway is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3, or by cleaving Bid, which amplifies the apoptotic signal through the mitochondrial (intrinsic) pathway. Z-IETD-FMK irreversibly binds to the active site of caspase-8, preventing it from cleaving its downstream targets and thereby inhibiting apoptosis.
References
Application Notes and Protocols for Measuring Caspase-8 Activity using Z-IETD-R110 in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and autoimmune disorders. A key mediator of the extrinsic apoptosis pathway is Caspase-8, a cysteine-aspartic protease. The activation of Caspase-8 is a pivotal event in the signaling cascade leading to cellular disassembly.[1][2]
This document provides a detailed guide for the use of Z-IETD-R110, a highly specific fluorogenic substrate, to measure Caspase-8 activity in a 96-well plate format.[3] This assay offers a sensitive and high-throughput method for quantifying Caspase-8 activation in cell lysates, making it an invaluable tool for apoptosis research and drug discovery.
Principle of the Assay
This compound is a non-fluorescent substrate that contains the tetrapeptide sequence Isoleucyl-Glutamyl-Threonyl-Aspartyl (IETD) specifically recognized and cleaved by active Caspase-8.[3] The IETD sequence is linked to the fluorophore Rhodamine 110 (R110).[4] Upon cleavage by Caspase-8, the free, highly fluorescent R110 is released. The resulting fluorescence intensity is directly proportional to the amount of active Caspase-8 in the sample and can be measured using a fluorescence microplate reader.
Materials and Reagents
-
This compound substrate
-
Cells of interest (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., TNF-α, FasL, Staurosporine)
-
Cell Lysis Buffer
-
Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with filters for excitation/emission at ~490 nm/525 nm
-
Recombinant active Caspase-8 (for positive control)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| This compound | 1 mM in DMSO | 10-50 µM |
| Apoptosis Inducer | Varies (e.g., 1 µM Staurosporine) | Titrate for optimal response |
| Cell Density | 1-5 x 10⁶ cells/mL | 1-2 x 10⁴ cells/well |
| Recombinant Caspase-8 | 1 unit/µL | 1-10 units/well |
| Z-IETD-FMK Inhibitor | 10 mM in DMSO | 20-100 µM |
Table 2: Example Caspase-8 Activity Data
| Sample | Treatment | Fluorescence Intensity (RFU) | Fold Increase in Activity |
| Untreated Cells | None | 1500 | 1.0 |
| Treated Cells | Apoptosis Inducer | 7500 | 5.0 |
| Inhibitor Control | Inducer + Z-IETD-FMK | 1800 | 1.2 |
| Positive Control | Recombinant Caspase-8 | 9000 | 6.0 |
| Blank | Lysis Buffer Only | 200 | N/A |
Note: Relative Fluorescence Units (RFU) are exemplary and will vary depending on the instrument, cell type, and experimental conditions.
Experimental Protocols
Part 1: Cell Seeding and Treatment
-
Seed cells in a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours or until cells adhere and reach the desired confluency.
-
Prepare experimental wells:
-
Untreated Control: Add 10 µL of vehicle control (e.g., media, DMSO).
-
Treated Sample: Add 10 µL of the apoptosis-inducing agent at the desired concentration.
-
Inhibitor Control: Pre-incubate cells with a Caspase-8 inhibitor (e.g., Z-IETD-FMK) for 1 hour before adding the apoptosis-inducing agent.
-
-
Incubate the plate for a time period sufficient to induce apoptosis (typically 4-24 hours, depending on the cell line and stimulus).
Part 2: Cell Lysis
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully remove the culture medium without disturbing the cell pellet.
-
Add 50 µL of chilled Cell Lysis Buffer to each well.
-
Incubate the plate on ice for 10-15 minutes with gentle shaking.
Part 3: Caspase-8 Activity Assay
-
Prepare the Assay Reaction Mix for each well:
-
50 µL of 2x Assay Buffer
-
X µL of this compound substrate (to a final concentration of 10-50 µM)
-
Make up the final volume to 100 µL with deionized water.
-
-
Add 50 µL of the cell lysate from Part 2 to the corresponding wells of a new 96-well black plate.
-
Add 50 µL of the Assay Reaction Mix to each well containing cell lysate.
-
Include the following controls:
-
Blank: 50 µL of Lysis Buffer + 50 µL of Assay Reaction Mix.
-
Positive Control: 1-10 units of recombinant active Caspase-8 + 50 µL of Assay Reaction Mix.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
Part 4: Data Acquisition and Analysis
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 490 nm and emission at approximately 525 nm.
-
Subtract the blank reading from all sample readings.
-
Calculate the fold-increase in Caspase-8 activity by dividing the net fluorescence of the treated samples by the net fluorescence of the untreated control.
Mandatory Visualizations
Caption: Extrinsic Apoptosis Signaling Pathway.
Caption: 96-Well Plate Experimental Workflow.
References
- 1. cephamls.com [cephamls.com]
- 2. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Caspase-8 Activity using Z-Ietd-R110 by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, also known as the death receptor pathway. Its activation is a key event in the signaling cascade leading to programmed cell death. The Z-Ietd-R110 substrate provides a sensitive and specific method for detecting caspase-8 activity in individual cells using flow cytometry. This substrate is a non-fluorescent molecule that readily permeates the cell membrane. In the presence of active caspase-8, the substrate is cleaved, releasing the highly fluorescent Rhodamine 110 (R110) molecule. The resulting increase in fluorescence can be quantified by flow cytometry, allowing for the identification and enumeration of apoptotic cells.
This document provides detailed protocols for inducing apoptosis in a model cell line, staining for caspase-8 activity with this compound, and analyzing the results using flow cytometry.
Data Presentation
The following tables present illustrative quantitative data from flow cytometry-based caspase-8 assays in Jurkat cells, a human T-lymphocyte cell line commonly used in apoptosis studies. This data is provided as an example of expected results. Actual results may vary depending on the cell type, experimental conditions, and the apoptosis-inducing agent used.
Table 1: Caspase-8 Activity in Jurkat Cells Treated with Fas Ligand
| Treatment | Concentration | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) of R110 | % of R110-Positive Cells |
| Vehicle Control (DMSO) | - | 4 | 250 | 5% |
| Fas Ligand | 100 ng/mL | 4 | 1800 | 65% |
| Fas Ligand + Z-IETD-FMK (Inhibitor) | 100 ng/mL + 20 µM | 4 | 350 | 8% |
Z-IETD-FMK is a specific inhibitor of caspase-8 and is used as a negative control to demonstrate the specificity of the assay.
Table 2: Time-Course of Caspase-8 Activation in Jurkat Cells Treated with Trail
| Time after TRAIL Treatment (hours) | Mean Fluorescence Intensity (MFI) of R110 | Fold Change in MFI (vs. 0 hours) |
| 0 | 200 | 1.0 |
| 1 | 450 | 2.3 |
| 2 | 1200 | 6.0 |
| 4 | 2500 | 12.5 |
| 6 | 2100 | 10.5 |
TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) is another potent inducer of the extrinsic apoptosis pathway.
Experimental Protocols
I. Induction of Apoptosis in Jurkat Cells
This protocol describes the induction of apoptosis in Jurkat cells using Fas Ligand. This method is highly relevant for studying caspase-8 activation as Fas receptor activation directly leads to the recruitment and activation of pro-caspase-8.
Materials:
-
Jurkat cells (ATCC TIB-152)
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RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Recombinant human Fas Ligand/TNFSF6
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Enhancer for Fas Ligand (e.g., anti-polyhistidine antibody)
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Phosphate-buffered saline (PBS)
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6-well tissue culture plates
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Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Maintain Jurkat cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Cells should be in the logarithmic growth phase for optimal results.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Apoptosis Induction:
-
Prepare a stock solution of Fas Ligand and its enhancer according to the manufacturer's instructions.
-
Add Fas Ligand to the cell culture to a final concentration of 100 ng/mL, along with the recommended concentration of the enhancer.
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For a negative control, add an equivalent volume of the vehicle (e.g., sterile PBS or DMSO) to a separate well.
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For an inhibitor control, pre-incubate cells with 20 µM Z-IETD-FMK for 1 hour before adding Fas Ligand.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C and 5% CO2.
II. Staining for Caspase-8 Activity with this compound
Materials:
-
Apoptosis-induced and control cells from the previous protocol
-
This compound substrate solution (e.g., 1 mM stock in DMSO)
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Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
Procedure:
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Cell Harvesting: After the incubation period, gently resuspend the cells and transfer the cell suspension from each well to a separate flow cytometry tube.
-
Cell Washing: Centrifuge the cells at 300 x g for 5 minutes at room temperature. Carefully aspirate the supernatant.
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Resuspension: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.
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Substrate Addition: Add the this compound substrate to each tube to a final concentration of 1-10 µM. Mix gently by flicking the tube.
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Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
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Washing: After incubation, add 1 mL of flow cytometry staining buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Final Resuspension: Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer for analysis. Keep the tubes on ice and protected from light until acquisition.
III. Flow Cytometry Analysis
Instrumentation and Setup:
-
A flow cytometer equipped with a 488 nm laser for excitation is required.
-
The fluorescence emission of Rhodamine 110 is typically detected in the green channel, using a filter similar to that used for FITC or GFP (e.g., 530/30 nm bandpass filter).
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Set up forward scatter (FSC) and side scatter (SSC) plots to gate on the main cell population and exclude debris.
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Create a histogram or a dot plot to visualize the R110 fluorescence intensity.
Data Acquisition and Analysis:
-
Compensation: If performing multi-color analysis, appropriate compensation controls are necessary. For this single-stain protocol, a negative control (unstained or vehicle-treated cells) is used to set the baseline fluorescence.
-
Data Collection: Acquire data for at least 10,000 events per sample.
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Gating:
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Use the FSC vs. SSC plot to gate on the cell population of interest, excluding debris and cell aggregates.
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Apply this gate to a histogram displaying R110 fluorescence intensity.
-
-
Analysis:
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Set a marker on the histogram based on the negative control to delineate the R110-negative and R110-positive populations.
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Quantify the percentage of R110-positive cells and the Mean Fluorescence Intensity (MFI) for each sample.
-
Mandatory Visualizations
Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.
Caption: Experimental workflow for caspase-8 activity assay using this compound.
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise Ratio with Z-Ietd-R110
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to optimize experiments using the caspase-8 substrate, Z-Ietd-R110. Our goal is to help you achieve a robust signal-to-noise ratio for reliable and reproducible results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why is my background fluorescence high, and how can I reduce it?
High background fluorescence is a common issue that can mask the true signal from caspase-8 activity. The primary causes and their solutions are outlined below.
Possible Causes & Recommended Solutions:
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Spontaneous Substrate Hydrolysis: this compound can hydrolyze spontaneously over time, releasing the fluorophore R110 and increasing background noise.
-
Solution: Prepare the substrate working solution immediately before use. Avoid storing diluted substrate for extended periods. Protect stock and working solutions from light and frequent freeze-thaw cycles.
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Excessive Substrate Concentration: Using too much substrate can lead to higher background levels and non-specific cleavage.
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Solution: Perform a substrate concentration titration to determine the optimal concentration for your specific cell type and experimental conditions. Start with the manufacturer's recommended dilution (e.g., 1:200 from a stock solution) and test a range of concentrations.
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Non-specific Protease Activity: Other proteases in the cell lysate besides caspase-8 may cleave the substrate, contributing to the background signal.
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Solution: Ensure your lysis buffer contains a cocktail of protease inhibitors. Additionally, running a control with a specific caspase-8 inhibitor, such as Z-IETD-FMK, can help quantify the portion of the signal attributable to non-specific activity.
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Autofluorescence and Contamination: The sample itself (cells, media) or the microplate can exhibit autofluorescence.
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Solution: Always include a "no-substrate" control to measure the inherent autofluorescence of your samples. Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.
-
Q2: What are the potential reasons for a low or absent fluorescent signal?
A weak or non-existent signal suggests that the enzymatic reaction is not occurring as expected.
Possible Causes & Recommended Solutions:
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Insufficient Caspase-8 Activation: The primary reason for a low signal is often a lack of active caspase-8 in the sample.
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Solution: Always include a positive control where apoptosis is strongly induced (e.g., using TNF-α or FasL) to confirm that the assay is working. Verify that your experimental conditions are sufficient to trigger the extrinsic apoptosis pathway.
-
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Suboptimal Incubation Time or Temperature: The enzymatic reaction is time and temperature-dependent.
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Solution: Optimize the incubation time. Most protocols recommend 30 to 60 minutes, but this can be extended up to 3 hours. Ensure the incubation is performed at the recommended temperature, typically 37°C.
-
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Inefficient Cell Lysis: Incomplete cell lysis will result in a lower concentration of active caspase-8 in the lysate available to cleave the substrate.
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Solution: Optimize your cell lysis protocol. Ensure the lysis buffer is appropriate for your cell type and that incubation on ice (typically 10-30 minutes) is sufficient. The composition of the lysis buffer is critical; it often contains detergents like Triton X-100 to ensure membrane disruption.
-
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Incorrect Instrument Settings: The fluorescence reader may not be set to the correct wavelengths.
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Solution: The cleaved R110 product has excitation and emission maxima around 496 nm and 520 nm, respectively. Verify that your instrument is using the appropriate filter set.
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Q3: How can I minimize variability between my experimental replicates?
High variability can obscure real differences between your experimental groups.
Possible Causes & Recommended Solutions:
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Inconsistent Cell Number: Variation in the number of cells per well will lead to different amounts of total protein and enzyme, causing inconsistent results.
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Solution: Be precise during cell plating. After lysis, perform a protein quantification assay (e.g., BCA or Bradford assay) and normalize the fluorescence signal to the total protein concentration in each sample.
-
-
Pipetting Inaccuracies: Small errors in pipetting reagents can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing substrate working solutions, make a master mix to dispense into all wells to ensure consistency.
-
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Microplate Edge Effects: Wells on the edge of a microplate are more prone to evaporation and temperature fluctuations, which can affect results.
-
Solution: Avoid using the outermost wells of the plate for samples. Instead, fill them with sterile water or PBS to create a humidity barrier.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of this compound? this compound is a fluorogenic substrate designed to measure the activity of caspase-8. The substrate consists of the rhodamine 110 (R110) fluorophore linked to two IETD tetrapeptides, the recognition sequence for caspase-8. In its native state, the substrate is non-fluorescent. When active caspase-8 is present, it cleaves the IETD peptides in a two-step process, releasing the highly fluorescent R110 molecule. The resulting fluorescence intensity is directly proportional to the amount of caspase-8 activity.
-
Q2: What are the optimal excitation and emission wavelengths for the cleaved R110 product? The final fluorescent product, rhodamine 110 (R110), has peak excitation at approximately 496 nm and peak emission at approximately 520 nm (green fluorescence).
-
Q3: How should I prepare and store the this compound substrate? The lyophilized powder should be stored at -20°C to -70°C. To prepare a stock solution, reconstitute the powder in high-purity DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. The working solution should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.
-
Q4: Is it necessary to run a standard curve? While not always mandatory for relative comparisons, running an R110 standard curve allows for the quantification of the amount of product generated. This can be useful for comparing results across different experiments or instruments. To do this, perform serial dilutions of a known concentration of R110 standard in lysis buffer and measure the fluorescence.
Experimental Protocols & Data
Detailed Protocol: Caspase-8 Activity Assay in Cell Lysates
This protocol provides a general framework. Optimization of cell number, reagent concentrations, and incubation times is highly recommended.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for your cell type. Allow them to adhere overnight.
-
Treat cells with your compound of interest to induce apoptosis. Include appropriate controls: an untreated negative control and a positive control treated with a known apoptosis inducer (e.g., TNF-α/cycloheximide).
-
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium and add 50 µL of chilled Cell Lysis Buffer to each well.
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the plate or tubes on ice for 30 minutes.
-
Optional: Centrifuge the lysates to pellet debris and transfer the supernatant to a new, clean plate.
-
-
Assay Reaction:
-
Prepare a 2X substrate working solution by diluting the this compound stock (e.g., 1:100) in Assay Buffer.
-
Add 50 µL of the 2X substrate working solution to each 50 µL of cell lysate.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with filters set for an excitation of ~490 nm and an emission of ~525 nm.
-
Subtract the background fluorescence (from a "no-cell" or "no-substrate" control) from all readings.
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If desired, normalize the fluorescence signal to the protein concentration of each lysate.
-
Data Tables
Table 1: Recommended Starting Concentrations for Assay Optimization
| Component | Recommended Starting Range | Notes |
| Cells | 1 x 10⁴ - 1 x 10⁶ cells/well | Highly dependent on cell type and caspase-8 expression levels. |
| This compound Substrate | 10 - 50 µM | Prepare fresh from a DMSO stock. Titration is critical. |
| Apoptosis Inducer | Varies by agent | Refer to literature for effective concentrations (e.g., TNF-α: 10-100 ng/mL). |
| Caspase-8 Inhibitor (Control) | 1 - 50 µM (e.g., Z-IETD-FMK) | Pre-incubate for 1-2 hours before adding the substrate. |
Table 2: Quick Troubleshooting Reference
| Issue | Possible Cause | Quick Solution |
| High Background | Substrate hydrolysis | Prepare substrate solution fresh. |
| Substrate concentration too high | Titrate down the substrate concentration. | |
| Low Signal | Insufficient enzyme activation | Run a positive control to validate the assay. |
| Inefficient cell lysis | Optimize lysis buffer and incubation time. | |
| High Variability | Inconsistent cell numbers | Normalize fluorescence to protein concentration. |
| Pipetting errors | Use a master mix for the substrate solution. |
Visual Guides
Diagrams of Key Processes
Caption: Extrinsic apoptosis pathway leading to Caspase-8 activation and cleavage of this compound.
Caption: Standard experimental workflow for a Caspase-8 activity assay using this compound.
Caption: A logical decision tree for troubleshooting common issues with this compound assays.
troubleshooting low signal in Z-Ietd-R110 experiments
Welcome to the technical support center for Z-Ietd-R110 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of the fluorogenic caspase-8 substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate used to measure the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[1][2] The substrate consists of the rhodamine 110 (R110) fluorophore linked to a four-amino-acid peptide sequence, Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD), which is a recognition site for caspase-8.[3] In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-8, the R110 fluorophore is released, resulting in a measurable increase in fluorescence.[1][2]
Q2: What are the excitation and emission wavelengths for the cleaved R110 product?
A2: The released rhodamine 110 (R110) fluorophore can be detected by fluorescence instrumentation. The optimal excitation and emission wavelengths are approximately 496 nm and 520 nm, respectively.
Q3: What is the mechanism of caspase-8 activation?
A3: Caspase-8 is typically activated through the death receptor-mediated extrinsic apoptosis pathway. This process begins with the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The aggregation of pro-caspase-8 molecules facilitates their auto-proteolytic cleavage and activation. Activated caspase-8 can then initiate the downstream caspase cascade, leading to apoptosis.
Troubleshooting Guide: Low Signal in this compound Experiments
Low fluorescence signal is a common issue in this compound assays and can arise from various factors related to the experimental setup, reagents, and the biological system under investigation. This guide provides a systematic approach to identify and resolve the root causes of a weak signal.
Problem: Weak or No Fluorescence Signal
Possible Cause 1: Insufficient Caspase-8 Activation
-
Solution:
-
Verify Apoptosis Induction: Confirm that your experimental conditions are effectively inducing apoptosis and activating caspase-8. Use a positive control where caspase-8 activation is known to be robust.
-
Optimize Induction Time and Dose: The kinetics of caspase-8 activation can vary depending on the cell type and the apoptotic stimulus. Perform a time-course and dose-response experiment to determine the optimal conditions for maximal caspase-8 activity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to apoptotic stimuli. Ensure the chosen cell line is a suitable model for the induced apoptosis pathway.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Solution:
-
Substrate Concentration: The concentration of this compound is critical. A concentration that is too low will result in a weak signal, while an excessively high concentration can lead to substrate inhibition or increased background. It is recommended to perform a substrate titration to determine the optimal working concentration for your specific experimental setup.
-
Incubation Time: The incubation time with the substrate should be sufficient to allow for enzymatic cleavage and signal generation. An insufficient incubation period will lead to a low signal. Optimize the incubation time by measuring the fluorescence at different time points.
-
Temperature: Caspase activity is temperature-dependent. Ensure that the assay is performed at the optimal temperature for the enzyme, typically 37°C.
-
Possible Cause 3: Reagent and Buffer Issues
-
Solution:
-
Substrate Integrity: this compound is sensitive to light and repeated freeze-thaw cycles. Store the substrate according to the manufacturer's instructions, typically at -20°C and protected from light. Prepare fresh working solutions for each experiment.
-
Lysis Buffer Composition: If using cell lysates, ensure the lysis buffer is compatible with caspase activity and does not contain inhibitors.
-
Assay Buffer pH: The pH of the assay buffer should be optimal for caspase-8 activity, which is generally in the neutral range (pH 7.0-7.5).
-
Possible Cause 4: Instrument Settings
-
Solution:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the fluorescence plate reader, flow cytometer, or microscope are correctly set for rhodamine 110 (Ex: ~496 nm, Em: ~520 nm).
-
Gain/Sensitivity Settings: The gain or sensitivity setting of the detector may be too low. Increase the gain to amplify the signal, but be cautious of increasing the background noise.
-
Filter Sets: Ensure that the appropriate filter sets are being used for rhodamine 110.
-
Possible Cause 5: Fluorescence Quenching
-
Solution:
-
Compound Interference: If screening for inhibitors, the test compounds themselves may quench the fluorescence of rhodamine 110. Run a control with the compound and cleaved R110 to check for quenching effects.
-
High Cell Density: Very high cell densities can sometimes lead to quenching of the fluorescent signal. Optimize the cell number used in the assay.
-
Experimental Protocols
General Protocol for Caspase-8 Activity Assay using this compound (Fluorescence Plate Reader)
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.
-
Induce apoptosis in the cells using the desired method. Include a negative control (uninduced cells) and a positive control.
-
-
Reagent Preparation:
-
Prepare a 2X working solution of the this compound substrate in the assay buffer. The optimal concentration should be determined empirically, but a final concentration in the range of 10-50 µM is a common starting point.
-
-
Assay Procedure:
-
Carefully remove the cell culture medium.
-
Add 50 µL of 1X cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.
-
Add 50 µL of the 2X this compound substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~530 nm.
-
| Parameter | Recommendation |
| Cell Density | 20,000 - 80,000 cells/well |
| Substrate Conc. | 10 - 50 µM (final) |
| Incubation Time | 30 - 60 minutes (or longer) |
| Incubation Temp. | 37°C |
| Excitation | ~490 nm |
| Emission | ~520 nm |
Table 1: Recommended parameters for a fluorescence plate reader-based this compound assay.
Visualizations
Caption: Extrinsic pathway of apoptosis via caspase-8 activation.
Caption: General workflow for a this compound caspase-8 assay.
Caption: Decision tree for troubleshooting low signal.
References
- 1. Revealing the high efficiency of fluorescence quenching of rhodamine B by triangular silver nanodisks due to the inner filter effect mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00575A [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Fluorometric Caspase-8 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using fluorometric caspase-8 assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your fluorometric caspase-8 assay experiments.
1. Issue: High Background Fluorescence
Question: Why am I observing high background fluorescence in my caspase-8 assay, and how can I reduce it?
Answer: High background fluorescence can obscure the specific signal from caspase-8 activity. Several factors can contribute to this issue.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence.
-
Reagent-Related Fluorescence: The assay buffer or other reagents may be contaminated with fluorescent substances. Using high-purity water and fresh reagents is crucial.[1]
-
Substrate Instability: The fluorogenic substrate (e.g., IETD-AFC) can spontaneously hydrolyze over time, releasing the fluorophore and increasing background signal.[2] It is recommended to store the reconstituted substrate at -20°C for up to two months and avoid repeated freeze-thaw cycles.[2]
-
Non-Specific Protease Activity: Other proteases in the cell lysate may cleave the caspase-8 substrate.[3] The addition of a cocktail of protease inhibitors (excluding cysteine protease inhibitors) to the lysis buffer can help mitigate this.[1]
-
Sub-optimal Filter Sets: Ensure that the excitation and emission wavelengths used in the fluorometer are optimal for the specific fluorophore (e.g., AFC or AMC).[1] For AFC, the recommended excitation is 400 nm and emission is 505 nm.[3]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Cell Autofluorescence | Include a "no substrate" control to measure the inherent fluorescence of your cell lysate. Subtract this value from your experimental readings. |
| Reagent Contamination | Prepare fresh buffers with high-purity, nuclease-free water. Ensure all labware is thoroughly cleaned. |
| Substrate Hydrolysis | Prepare fresh substrate dilutions for each experiment. Avoid prolonged storage of diluted substrate. Protect the substrate from light.[4] |
| Non-Specific Proteolysis | Add a protease inhibitor cocktail (cysteine protease inhibitor-free) to your lysis buffer.[1] |
| Incorrect Filter Settings | Verify the excitation and emission wavelengths on your fluorometer match the specifications for the fluorophore being used (e.g., AFC: Ex/Em = 400/505 nm).[3] |
2. Issue: Low or No Signal
Question: My caspase-8 assay is showing very low or no fluorescent signal, even in my positive control. What are the possible reasons for this?
Answer: A weak or absent signal can indicate a problem with one or more components of the assay or the experimental conditions.
-
Inactive Caspase-8: The cells may not have undergone apoptosis, or the induction period may be insufficient.[5] The timing of caspase activation can vary depending on the cell type and the apoptotic stimulus.[6]
-
Insufficient Enzyme Concentration: The amount of active caspase-8 in the cell lysate may be below the detection limit of the assay.[7]
-
Sub-optimal Assay Conditions: The pH of the assay buffer is critical for enzyme activity. Also, the presence of dithiothreitol (B142953) (DTT) is often required for full caspase activity.[8]
-
Degraded Reagents: Improper storage of the kit components, especially the enzyme and substrate, can lead to a loss of activity. The substrate Ac-IETD-AFC should be stored at -20°C and protected from light.[4]
-
Incorrect Instrument Settings: The gain setting on the fluorometer may be too low.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient Apoptosis Induction | Perform a time-course experiment to determine the optimal induction time for your specific cell line and stimulus. Confirm apoptosis induction using a secondary method, such as Annexin V staining.[7] |
| Low Protein Concentration | Increase the number of cells used to prepare the lysate.[7] Ensure your protein concentration is within the recommended range (typically 50-200 µg per assay).[4][9] |
| Sub-optimal Buffer Conditions | Verify the pH of your assay buffer. Ensure that fresh DTT is added to the reaction buffer immediately before use, typically to a final concentration of 10 mM.[4][9] |
| Reagent Degradation | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. Avoid multiple freeze-thaw cycles of the substrate and enzyme.[2] |
| Incorrect Fluorometer Settings | Optimize the gain setting on your fluorometer to enhance signal detection. |
3. Issue: Inconsistent or Irreproducible Results
Question: I am getting highly variable results between replicates in my caspase-8 assay. What could be causing this?
Answer: Inconsistent results can stem from variations in sample handling, pipetting, or the timing of measurements.
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Uneven Cell Plating or Treatment: Inconsistent cell numbers or uneven application of the apoptotic stimulus can lead to variability.
-
Pipetting Errors: Inaccurate pipetting of lysates, substrates, or buffers will introduce variability. Using calibrated pipettes and careful technique is essential.[5]
-
Temperature Fluctuations: Caspase activity is temperature-dependent. Ensure all samples and reagents are handled consistently and incubated at the specified temperature (usually 37°C).[4]
-
Timing of Readings: For kinetic assays, it is crucial to take readings at consistent intervals. For endpoint assays, ensure the incubation time is the same for all wells.[10]
-
Well-to-Well Variation in Plate: The physical properties of the microplate can sometimes lead to variations in fluorescence readings.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Handling | Ensure a homogenous cell suspension before plating and apply treatments uniformly. |
| Pipetting Inaccuracy | Use calibrated pipettes and fresh tips for each sample. When adding reagents to a 96-well plate, use a multichannel pipette for consistency.[1] |
| Temperature Variations | Pre-warm the reaction buffer and microplate to the assay temperature. Perform incubations in a calibrated incubator. |
| Inconsistent Reading Times | For kinetic assays, use an automated plate reader to take readings at precise intervals. For endpoint assays, stagger the addition of substrate to ensure equal incubation times for all wells. |
| Microplate Issues | Use high-quality, black-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background. |
Frequently Asked Questions (FAQs)
1. What are the essential controls to include in a fluorometric caspase-8 assay?
It is critical to include a set of controls to ensure the validity of your results.
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Negative Control (Uninduced Cells): This sample consists of lysate from untreated cells to establish the basal level of caspase-8 activity.[9]
-
Positive Control (Induced Cells): This sample is from cells treated with a known apoptosis-inducing agent to confirm that the assay can detect caspase-8 activation.[1] A purified, active caspase-8 enzyme can also be used as a positive control.[1]
-
No-Lysate Control (Reagent Blank): This well contains all the assay components except for the cell lysate. This helps to determine the background fluorescence of the reagents themselves.[3]
-
No-Substrate Control: This well contains the cell lysate and assay buffer but no fluorogenic substrate. This control is important for determining the autofluorescence of the cell lysate.[3]
-
Inhibitor Control: A sample of apoptotic cell lysate is pre-incubated with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK). A significant reduction in the fluorescent signal in the presence of the inhibitor confirms that the measured activity is specific to caspase-8.[11][12]
2. What is the principle of a fluorometric caspase-8 assay?
Fluorometric caspase-8 assays are based on the detection of caspase-8 activity using a specific peptide substrate linked to a fluorescent reporter molecule (fluorophore).[3] A commonly used substrate is Ac-IETD-AFC, where "IETD" is the amino acid sequence recognized and cleaved by caspase-8, and "AFC" (7-amino-4-trifluoromethylcoumarin) is the fluorophore.[4] In its uncleaved state, the substrate is not fluorescent.[4] When active caspase-8 in a cell lysate cleaves the substrate at the aspartate residue, the AFC molecule is released, resulting in a measurable increase in fluorescence.[4] The intensity of the fluorescence is directly proportional to the level of active caspase-8 in the sample.[3]
3. How should I prepare my cell lysates for the assay?
Proper cell lysate preparation is crucial for obtaining accurate results.
-
Cell Harvesting: After inducing apoptosis, collect both adherent and suspension cells. Apoptotic adherent cells may detach, so it's important to collect the culture medium as well.[13] Pellet the cells by centrifugation.[4]
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Lysis: Resuspend the cell pellet in a chilled lysis buffer.[4] The buffer typically contains detergents to permeabilize the cells.
-
Incubation: Incubate the cell suspension on ice for a short period (e.g., 10 minutes) to ensure complete lysis.[4]
-
Centrifugation: Centrifuge the lysate at high speed to pellet the cell debris.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins, including caspases.[9] This lysate can be used immediately or stored at -80°C.
It is also recommended to determine the protein concentration of the lysate to normalize the caspase activity.[3]
4. Can other caspases interfere with the assay?
Yes, while the IETD sequence is a preferred substrate for caspase-8, other caspases may also cleave it, leading to potential cross-reactivity. For instance, caspase-3 and granzyme B have been reported to cleave IETD-based substrates.[14] Therefore, it is important to interpret the results with caution. To confirm that the measured activity is predominantly from caspase-8, it is advisable to use a specific caspase-8 inhibitor as a control.[11] Western blotting for the cleaved (active) form of caspase-8 can also be used as a confirmatory method.[6]
5. Should I perform a kinetic or endpoint assay?
The choice between a kinetic and an endpoint assay depends on your experimental goals.
-
Endpoint Assay: The reaction is stopped after a fixed incubation period, and a single fluorescence reading is taken. This method is simpler and suitable for high-throughput screening.
-
Kinetic Assay: Fluorescence is measured at multiple time points. This approach provides more detailed information about the reaction rate and can be more sensitive.[15] A kinetic assay can also help to ensure that the measurements are taken within the linear range of the reaction.
If you observe that the signal in your endpoint assay plateaus at high enzyme concentrations, it may be due to substrate depletion, and a kinetic assay would be more appropriate.[16]
Experimental Protocols & Data
Detailed Methodology for a Standard Fluorometric Caspase-8 Assay
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).
-
Induce apoptosis in your target wells using the desired treatment. Include untreated wells as a negative control.
-
Incubate for the predetermined optimal time to induce apoptosis.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet suspension cells or detached adherent cells.
-
Carefully remove the culture medium.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.[4]
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer containing 10 mM DTT immediately before use.[4]
-
Add 50 µL of the 2X Reaction Buffer to each well containing the cell lysate.[4]
-
Add 5 µL of the 1 mM IETD-AFC substrate to each well for a final concentration of 50 µM.[4]
-
For the inhibitor control, pre-incubate the lysate with the caspase-8 inhibitor for 10-15 minutes at room temperature before adding the substrate.[7]
-
-
Incubation and Measurement:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Number | 1-5 x 10⁶ cells per sample | May need optimization based on cell type and expected caspase activity.[4][9] |
| Protein Concentration | 50-200 µg per 50 µL lysate | Normalize results to protein concentration for accurate comparisons.[4][9] |
| Substrate Concentration (IETD-AFC) | 50 µM (final concentration) | Higher concentrations may increase background.[4] |
| DTT Concentration | 10 mM (final concentration) | Essential for optimal caspase activity.[4][9] |
| Incubation Time | 1-2 hours at 37°C | May need to be optimized.[4][9] |
| Excitation/Emission Wavelengths (AFC) | 400 nm / 505 nm | Verify the specifications for your specific fluorophore and instrument.[3][4] |
Visualizations
Caspase-8 Signaling Pathway
Caption: The extrinsic apoptosis pathway initiated by death receptor signaling, leading to the activation of caspase-8.
Experimental Workflow for Fluorometric Caspase-8 Assay
Caption: A typical workflow for performing a fluorometric caspase-8 assay, from cell treatment to data analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. content.abcam.com [content.abcam.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Caspase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. abcam.com [abcam.com]
- 10. protocols.io [protocols.io]
- 11. Pharmacological inhibition of caspase-8 limits lung tumour outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. agilent.com [agilent.com]
Z-Ietd-R110 assay controls and interpretation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the Z-IETD-R110 assay to measure caspase-8 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to detect caspase-8 activity. The substrate, this compound, consists of the caspase-8 recognition sequence IETD (Ile-Glu-Thr-Asp) linked to the fluorophore rhodamine 110 (R110).[1][2] In its native state, the substrate is non-fluorescent. When active caspase-8 is present, it cleaves the IETD peptide, releasing R110.[1] This cleavage occurs in a two-step process, first yielding a monoamide intermediate with some fluorescence, and then the highly fluorescent R110.[3][4] The resulting fluorescence is directly proportional to the caspase-8 activity in the sample and can be measured using a fluorescence microplate reader or fluorometer.[4]
Q2: What are the essential controls for this assay?
To ensure the reliability of your results, the following controls are essential:
-
Negative Control: Untreated cells or cell lysates. This sample provides a baseline fluorescence and indicates the level of endogenous caspase-8 activity in your cells.[5][6]
-
Positive Control: Cells treated with a known inducer of apoptosis that activates caspase-8 (e.g., TNF-α, Fas ligand, or TRAIL). This control validates that the assay is working correctly and that the cells are capable of undergoing apoptosis.[5][6][7]
-
Inhibitor Control: Apoptosis-induced cells pre-treated with a specific caspase-8 inhibitor, such as Z-IETD-FMK.[8][9][10] This control confirms that the measured fluorescence is specific to caspase-8 activity. A significant reduction in fluorescence in this sample compared to the positive control indicates specificity.
Q3: How should I interpret the results from my experiment?
Interpreting your results involves comparing the fluorescence signals from your different samples.
-
High fluorescence in the positive control and low fluorescence in the negative control: This indicates the assay is performing as expected.
-
A significant decrease in fluorescence in the inhibitor control compared to the positive control: This confirms that the signal is specific to caspase-8 activity.
-
Increased fluorescence in your experimental samples compared to the negative control: This suggests an induction of caspase-8 activity by your treatment.
-
No significant difference between the negative and positive controls: This points to a potential issue with the apoptosis induction, the cells, or the assay reagents.
Experimental Protocols
Standard this compound Assay Protocol
This protocol is a general guideline and may need optimization for your specific cell type and experimental conditions.
-
Cell Plating: Plate cells in a black, clear-bottom 96-well plate at a density of 100,000 to 1,000,000 cells per well in 50 µL of culture medium.[5][11]
-
Induction of Apoptosis: Treat cells with your experimental compound or a known apoptosis inducer (positive control). For the inhibitor control, pre-incubate cells with Z-IETD-FMK (a typical concentration is 20-50 µM) for 30 minutes before adding the apoptosis inducer.[9][10] Include untreated wells as a negative control.
-
Assay Reagent Preparation: Prepare the assay reagent by diluting the this compound substrate in the provided assay buffer according to the manufacturer's instructions.
-
Assay Execution: Add 50 µL of the prepared assay reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.[2][4]
Quantitative Data Summary
| Control/Sample Type | Expected Relative Fluorescence Units (RFU) | Purpose |
| Blank (Assay Buffer + Substrate) | Lowest | To determine background fluorescence of the reagents. |
| Negative Control (Untreated Cells) | Low | To measure baseline/endogenous caspase-8 activity.[5] |
| Positive Control (Induced Cells) | High | To confirm assay performance and cell response.[5] |
| Inhibitor Control (Induced + Z-IETD-FMK) | Low (similar to negative control) | To verify the specificity of the assay for caspase-8.[8][10] |
| Experimental Sample (Treated Cells) | Variable | To measure the effect of the experimental treatment on caspase-8 activity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in negative control wells | - Contaminated reagents or water.- Cell death in the untreated sample. | - Use fresh, high-quality reagents and water.- Check cell viability before starting the experiment. |
| Low or no signal in the positive control | - Ineffective apoptosis inducer.- Insufficient incubation time.- Problems with the assay substrate. | - Use a different, validated apoptosis inducer.- Optimize the incubation time.- Check the expiration date and storage of the substrate. |
| High fluorescence in the inhibitor control | - Inhibitor is not effective or used at too low a concentration.- Non-specific protease activity. | - Titrate the inhibitor to determine the optimal concentration.- Ensure the use of a specific caspase-8 inhibitor like Z-IETD-FMK.[8] |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be careful with pipetting technique. |
Visualizations
Signaling Pathway
Caption: Caspase-8 activation via the extrinsic pathway and its measurement using this compound.
Experimental Workflow
Caption: A typical workflow for the this compound caspase-8 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
- 4. abpbio.com [abpbio.com]
- 5. abpbio.com [abpbio.com]
- 6. genecopoeia.com [genecopoeia.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. invivogen.com [invivogen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. abpbio.com [abpbio.com]
Technical Support Center: Troubleshooting Non-Specific Cleavage of Z-IETD-R110
Welcome to the technical support center for troubleshooting assays involving the caspase-8 substrate, Z-IETD-R110. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve issues related to non-specific cleavage of this fluorogenic substrate, ensuring accurate and reliable measurement of caspase-8 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a fluorogenic substrate primarily used to measure the activity of caspase-8. The substrate consists of the rhodamine 110 (R110) fluorophore linked to a peptide sequence, IETD (isoleucine-glutamic acid-threonine-aspartic acid). In its intact form, the substrate is non-fluorescent. Upon cleavage by an active caspase after the aspartate residue, the R110 fluorophore is released, resulting in a quantifiable fluorescent signal.
Q2: What is "non-specific cleavage" in the context of my this compound assay?
Non-specific cleavage refers to the cleavage of the this compound substrate by proteases other than caspase-8. This can lead to a high background signal or a false positive, inaccurately suggesting higher caspase-8 activity than is actually present in the sample.
Q3: What are the common causes of non-specific cleavage of this compound?
Several factors can contribute to non-specific cleavage:
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Cross-reactivity with other caspases: The IETD peptide sequence is preferentially recognized by caspase-8, but other caspases, such as caspase-3, -6, -7, -9, and -10, can also cleave this sequence, although typically with lower efficiency.
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Activity of other proteases: Cell lysates contain a complex mixture of proteases. Under certain experimental conditions, non-caspase proteases like some cathepsins or serine proteases may also contribute to substrate cleavage.[1][2]
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Sub-optimal assay conditions: The pH, ionic strength, and composition of the assay buffer can influence enzyme activity and specificity.
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Sample degradation: Improper handling and storage of cell lysates can lead to the release of proteases that may cleave the substrate.
Troubleshooting Guide
This section provides a step-by-step guide to diagnose and resolve issues of non-specific cleavage in your this compound assay.
Problem: High background fluorescence in control samples (uninduced or inhibitor-treated).
High background fluorescence is a clear indicator of non-specific cleavage. The following workflow will help you pinpoint the source of this issue.
Figure 1: Initial troubleshooting workflow for high background signal.
Identifying the Off-Target Caspase
If a pan-caspase inhibitor reduces the background signal, it is likely that other caspases are contributing to the cleavage of this compound. Use specific caspase inhibitors to identify the culprit(s).
Figure 2: Workflow for identifying off-target caspase activity.
Quantitative Data: Caspase Cross-Reactivity with IETD-based Substrates
| Caspase | Relative Activity towards IETD sequence | Notes |
| Caspase-8 | High | Primary target. |
| Caspase-9 | Moderate to Low | Can cleave IETD, but prefers LEHD sequence.[3] |
| Caspase-3 | Low | Can cleave IETD, but has a strong preference for DEVD sequence.[3] |
| Caspase-7 | Low | Similar to caspase-3, prefers DEVD. |
| Caspase-6 | Low | May show some activity towards IETD. |
| Caspase-10 | Moderate | Structurally similar to caspase-8 and can recognize the IETD sequence. |
Note: The relative activity can vary depending on the specific assay conditions and the nature of the fluorescent tag.
Experimental Protocols
Protocol 1: Use of Specific Caspase Inhibitors to Identify Off-Target Cleavage
Objective: To determine which caspase family members are responsible for the non-specific cleavage of this compound in your experimental sample.
Materials:
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Cell lysate
-
This compound substrate
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Caspase assay buffer (e.g., 20 mM HEPES, 10% glycerol, 10 mM DTT, pH 7.4)
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Specific caspase inhibitors:
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Z-IETD-FMK (Caspase-8 inhibitor)
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Z-LEHD-FMK (Caspase-9 inhibitor)
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Z-DEVD-FMK (Caspase-3 inhibitor)
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Z-VAD-FMK (Pan-caspase inhibitor)
-
-
96-well black microplate
-
Fluorometer
Procedure:
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Prepare inhibitor solutions: Reconstitute inhibitors in DMSO to a stock concentration of 10-20 mM.
-
Set up the assay plate:
-
Control Wells:
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Buffer + Substrate (No lysate)
-
Lysate + Buffer + Substrate (No inhibitor)
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Lysate + Z-VAD-FMK + Substrate
-
-
Test Wells:
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Lysate + Z-IETD-FMK + Substrate
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Lysate + Z-LEHD-FMK + Substrate
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Lysate + Z-DEVD-FMK + Substrate
-
-
-
Pre-incubation with inhibitors: Add the specific inhibitors to the respective wells to a final concentration of 20-50 µM. Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction: Add the this compound substrate to all wells to a final concentration of 20-50 µM.
-
Measure fluorescence: Immediately begin reading the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. Take readings every 5-10 minutes for 1-2 hours.
-
Analyze the data: Compare the rate of fluorescence increase in the presence of different inhibitors to the "no inhibitor" control. A significant reduction in the signal with a specific inhibitor points to the involvement of that particular caspase.
Addressing Non-Caspase Protease Activity
If a pan-caspase inhibitor does not reduce the background signal, non-caspase proteases may be the cause.
References
- 1. Noncaspase proteases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-caspase proteases: triggers or amplifiers of apoptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-IETD-R110 Caspase-8 Assay
This technical support center provides detailed protocols, optimization strategies, and troubleshooting guidance for the Z-IETD-R110 Caspase-8 fluorometric assay.
Assay Principle
The this compound assay quantifies the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. The substrate, this compound, consists of the caspase-8 recognition sequence, IETD (Isoleucyl-glutamyl-threonyl-aspartic acid), linked to the fluorophore Rhodamine 110 (R110). In its uncleaved form, the substrate is non-fluorescent. Upon activation of apoptosis, caspase-8 cleaves the substrate, releasing the highly fluorescent R110 molecule. The resulting fluorescence intensity, measured at an excitation/emission of ~496/520 nm, is directly proportional to the caspase-8 activity in the sample.[1][2]
Signaling Pathway: Extrinsic Apoptosis
The diagram below illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8. Death ligands (e.g., FasL, TNF-α) bind to their corresponding death receptors on the cell surface. This binding event triggers receptor trimerization and the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8, leading to its dimerization and auto-activation. Active caspase-8 then initiates a downstream cascade by activating effector caspases (e.g., caspase-3), ultimately leading to the execution of apoptosis.
Experimental Protocols & Optimization
A detailed protocol for performing the this compound assay is provided below. Key parameters that require optimization for different cell types are highlighted.
General Experimental Workflow
Detailed Protocol
Materials:
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Cells of interest
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Appropriate cell culture medium
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Apoptosis-inducing agent
-
96-well black, clear-bottom microplate
-
Cell Lysis Buffer
-
Assay Buffer
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This compound substrate (typically dissolved in DMSO)
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Caspase-8 inhibitor (e.g., Z-IETD-FMK) for control
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Adherent Cells: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Suspension Cells: Seed cells in a 96-well plate on the day of the experiment. Centrifuge the plate gently to pellet the cells before media changes or reagent addition.
-
-
Induction of Apoptosis:
-
Treat cells with the desired apoptosis-inducing agent for a predetermined time.
-
Include the following controls:
-
Negative Control: Untreated cells.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine, TNF-α).
-
Inhibitor Control: Cells pre-treated with a caspase-8 inhibitor for 1-2 hours before adding the apoptosis inducer.[3]
-
-
-
Cell Lysis:
-
Adherent Cells: Aspirate the culture medium and add 50 µL of chilled Cell Lysis Buffer to each well.[4]
-
Suspension Cells: Centrifuge the plate to pellet the cells, aspirate the medium, and resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[4]
-
Incubate the plate on ice for 15-30 minutes.
-
Centrifuge the plate at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new 96-well plate.
-
-
Assay Reaction:
-
Prepare the substrate working solution by diluting the this compound stock in Assay Buffer. The final concentration needs to be optimized (see table below).
-
Add 50 µL of the substrate working solution to each well containing the cell lysate.
-
Mix gently.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light. The optimal incubation time should be determined empirically (see table below), but is typically between 30 and 120 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.
-
Optimization Tables
Successful use of the this compound assay across different cell types requires empirical optimization of key parameters. The following tables provide starting points for this optimization.
Table 1: Cell Seeding Density Optimization
| Cell Type | Seeding Density (cells/well in 96-well plate) | Notes |
| Adherent Cells | 2 x 10⁴ - 8 x 10⁴ | Density should be optimized to achieve 70-80% confluency. Over-confluency can lead to spontaneous apoptosis. |
| Suspension Cells | 1 x 10⁵ - 5 x 10⁵ | Higher densities may be required, but ensure cells are not overly concentrated, which can affect health and reagent access. |
Table 2: Substrate Concentration Titration
| Substrate (this compound) Final Concentration | Purpose | Expected Outcome |
| 0 µM (Buffer only) | Background Control | Determines the intrinsic fluorescence of the lysate and buffer. |
| 10 µM | Low Concentration | May be sufficient for cells with high caspase-8 activity. |
| 20 µM | Mid Concentration | A common starting point for many cell lines. |
| 50 µM | High Concentration | Ensures the substrate is not rate-limiting. May increase background. |
| 100 µM | Saturation Check | Used to confirm that a lower concentration is saturating the enzyme. |
Table 3: Incubation Time Course
| Incubation Time (minutes) | Purpose | Expected Outcome |
| 15 | Early Time Point | Establishes baseline and initial reaction rate. |
| 30 | Mid Time Point | Often sufficient for a robust signal in strongly apoptotic cells. |
| 60 | Mid-Late Time Point | Allows for more product accumulation, potentially increasing the signal window. |
| 120 | Late Time Point | May be necessary for cells with lower caspase activity or slower apoptosis induction. |
| 180+ | Extended Time Point | Monitor for signal saturation or potential degradation of the fluorescent product. |
Troubleshooting and FAQs
This section addresses common issues encountered during the this compound assay.
Frequently Asked Questions (FAQs)
Q1: My negative control (untreated cells) shows high fluorescence. What could be the cause?
A1: High background in negative controls can be due to several factors:
-
Spontaneous Apoptosis: Cells may have been cultured for too long, become over-confluent, or are unhealthy, leading to spontaneous cell death. Ensure you are using healthy, sub-confluent cells.
-
Non-specific Protease Activity: Other proteases released during cell lysis might cleave the substrate. Ensure lysis is performed on ice and that lysates are processed quickly.
-
Substrate Degradation: The this compound substrate is light-sensitive. Always protect it from light and prepare fresh working solutions for each experiment.
-
Contaminated Reagents: Buffers or water could be contaminated with fluorescent substances or proteases. Use fresh, high-quality reagents.
Q2: I induced apoptosis, but I am not seeing a significant increase in signal compared to my negative control. Why?
A2: A low signal-to-noise ratio can be frustrating. Consider these possibilities:
-
Ineffective Apoptosis Induction: The concentration of your inducing agent or the treatment time may be insufficient for your specific cell type. Confirm apoptosis using an alternative method (e.g., Annexin V staining, Western blot for cleaved PARP).
-
Assay Timing: Caspase-8 activation is often an early and transient event in apoptosis. You may have missed the peak of activity. It is crucial to perform a time-course experiment to identify the optimal endpoint.
-
Suboptimal Assay Conditions: Your substrate concentration may be too low, or the incubation time too short. Refer to the optimization tables to titrate these parameters.
-
Low Cell Number: There may not be enough cells to generate a detectable signal. Try increasing the cell seeding density.
Q3: The fluorescence readings between my replicate wells are highly variable. How can I improve consistency?
A3: High variability often points to technical inconsistencies:
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension and mix thoroughly before plating to ensure an equal number of cells is added to each well.
-
Pipetting Inaccuracy: Use calibrated pipettes and be careful to avoid introducing bubbles when adding reagents. Multi-channel pipettes can help improve consistency.
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate reagents and affect results. Avoid using the outermost wells or ensure the incubator is properly humidified.
-
Incomplete Lysis: Make sure all cells in the well are in contact with the lysis buffer and that lysis is complete to ensure consistent enzyme release.
Q4: Can I use this assay for both adherent and suspension cells?
A4: Yes, the assay is suitable for both cell types, but the handling protocol differs. For adherent cells, lysis occurs directly in the well after removing the medium. For suspension cells, cells must first be pelleted by centrifugation before removing the medium and adding lysis buffer.
Q5: How do I know the signal I'm detecting is specific to caspase-8?
A5: While the IETD sequence is preferential for caspase-8, other caspases can show some cross-reactivity. The best way to confirm specificity is to include an inhibitor control. Pre-incubating your cells with a specific caspase-8 inhibitor (like Z-IETD-FMK) before adding the apoptosis inducer should significantly reduce the fluorescent signal. If the signal is abolished, you can be confident it is caspase-8-dependent.
References
Validation & Comparative
Z-Ietd-R110 Fluorometric Assay: A Superior Alternative to Colorimetric Methods for Caspase-8 Activity Detection
In the landscape of apoptosis research, the accurate and sensitive detection of caspase-8 activity is paramount. As a key initiator caspase in the extrinsic apoptosis pathway, its quantification provides critical insights into cellular signaling and the efficacy of therapeutic agents. While colorimetric assays have been a longstanding method, the advent of fluorometric substrates, such as Z-Ietd-R110, offers significant advantages in terms of sensitivity and dynamic range. This guide provides an objective comparison of this compound-based fluorometric assays and traditional colorimetric caspase-8 assays, supported by experimental data and detailed protocols.
Principle of Detection: A Tale of Two Substrates
The fundamental difference between these two assay types lies in their substrate and detection method.
Colorimetric Caspase-8 Assays utilize a substrate peptide, IETD (Ile-Glu-Thr-Asp), conjugated to a chromophore, p-nitroaniline (pNA).[1] When active caspase-8 cleaves the IETD peptide, the colorless pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[1][2] The amount of yellow color is directly proportional to the caspase-8 activity in the sample.
This compound Fluorometric Assays , on the other hand, employ a fluorogenic substrate. This compound is a non-fluorescent substrate that, upon cleavage by caspase-8, releases the highly fluorescent Rhodamine 110 (R110) molecule.[3] The resulting fluorescence, measured at an excitation/emission wavelength of approximately 490/525 nm, is directly proportional to the caspase-8 activity.
Performance Comparison: The Fluorometric Advantage
Fluorometric assays using R110-based substrates, such as this compound, demonstrate superior performance characteristics compared to their colorimetric counterparts. The inherent properties of fluorescence detection lead to a higher signal-to-background ratio and a broader dynamic range.
| Feature | This compound (Fluorometric) | IETD-pNA (Colorimetric) | Advantage |
| Sensitivity | High (can detect low pg to ng levels of active caspase-8) | Moderate (typically detects ng to µg levels of active caspase-8) | This compound |
| Limit of Detection | As low as 1.2-1.5 fold change over background | Higher detection threshold | This compound |
| Dynamic Range | Wide (typically 0.2–10 pmol of fluorophore generated) | Narrow | This compound |
| Signal-to-Background | High | Moderate | This compound |
| Instrumentation | Fluorescence microplate reader | Standard absorbance microplate reader | Colorimetric (more common) |
| Cost per Assay | Generally higher | Generally lower | Colorimetric |
The significantly higher extinction coefficient of Rhodamine 110 compared to p-nitroaniline contributes to the enhanced sensitivity of the fluorometric assay, even when measured by absorbance.
Experimental Protocols
Detailed methodologies for both assay types are provided below. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.
This compound Fluorometric Caspase-8 Assay Protocol
This protocol is based on principles of fluorometric caspase assays using R110 substrates.
1. Sample Preparation: a. Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a non-induced control group. b. For adherent cells, scrape and collect them. For suspension cells, pellet them by centrifugation. c. Wash the cells with ice-cold PBS. d. Resuspend the cell pellet in chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT). e. Incubate the lysate on ice for 15-30 minutes. f. Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
2. Assay Procedure: a. In a 96-well black microplate, add 50-100 µg of protein lysate to each well. b. Add 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT) to each well. c. Add the this compound substrate to a final concentration of 50 µM. d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~525 nm.
Colorimetric Caspase-8 Assay Protocol
This protocol is a standard procedure for pNA-based colorimetric assays.
1. Sample Preparation: a. Follow the same steps (1a-1h) as for the fluorometric assay to prepare the cell lysate.
2. Assay Procedure: a. In a 96-well clear microplate, add 50-200 µg of protein lysate to each well. b. Add 2X Reaction Buffer (similar composition to the fluorometric assay buffer) to each well. c. Add the IETD-pNA substrate to a final concentration of 200 µM. d. Incubate the plate at 37°C for 1-2 hours. e. Measure the absorbance at 405 nm using a microplate reader.
Visualizing the Molecular and Experimental Pathways
To further elucidate the processes involved, the following diagrams illustrate the caspase-8 signaling pathway and the experimental workflows for both assay types.
References
Navigating the Landscape of Caspase-8 Activation: A Comparative Guide to Measurement Methods
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, accurately measuring the activation of key initiator caspases like caspase-8 is paramount. This guide provides a comprehensive comparison of alternative methods for quantifying caspase-8 activation, moving beyond traditional techniques to offer a toolkit of assays suited for various experimental needs. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in selecting the most appropriate method for your research.
Caspase-8 stands at the crossroads of the extrinsic apoptosis pathway, making its activation a critical indicator of programmed cell death initiated by external stimuli. While Western blotting to detect the cleavage of pro-caspase-8 has been a longstanding approach, a variety of alternative methods offer distinct advantages in terms of sensitivity, quantitation, and suitability for live-cell imaging. This guide will delve into the principles, protocols, and comparative performance of these techniques.
The Extrinsic Pathway of Apoptosis: A Cascade Initiated by Caspase-8
The activation of caspase-8 is a tightly regulated process that begins with the binding of extracellular death ligands, such as FasL or TNF-α, to their cognate death receptors on the cell surface.[1] This ligation triggers the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD) to the intracellular death domain of the receptor, forming the Death-Inducing Signaling Complex (DISC).[2] Pro-caspase-8 molecules are then recruited to the DISC via their death effector domains (DEDs), leading to their dimerization and subsequent auto-proteolytic cleavage.[2][3] This cleavage event generates the active heterotetramer form of caspase-8, which can then activate downstream executioner caspases, such as caspase-3, and cleave other cellular substrates like Bid, thereby amplifying the apoptotic signal.[4]
Comparative Analysis of Caspase-8 Activation Assays
The choice of assay for measuring caspase-8 activation depends on several factors, including the desired sensitivity, the need for quantitative data, the experimental model (cell lysates vs. live cells), and the available instrumentation. The following table summarizes the key characteristics of various methods.
| Assay Method | Principle | Detection | Throughput | Quantitative | Live Cell Analysis | Key Advantages | Key Disadvantages |
| Western Blot | Detection of cleaved caspase-8 fragments (p43/p41 and p18) using specific antibodies.[5] | Chemiluminescence or Fluorescence | Low | Semi-quantitative | No | Specific for cleavage products. | Labor-intensive, not suitable for high-throughput screening. |
| Substrate Cleavage Assays | |||||||
| Colorimetric | Cleavage of a colorimetric substrate (e.g., IETD-pNA) by active caspase-8 releases a chromophore (pNA).[6][7] | Absorbance (405 nm) | High | Yes | No | Simple, inexpensive, and suitable for plate readers. | Lower sensitivity compared to fluorometric or luminometric assays.[8] |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., IETD-AFC) by active caspase-8 releases a fluorescent group (AFC).[9][10] | Fluorescence (Ex/Em ~400/505 nm) | High | Yes | No | Higher sensitivity than colorimetric assays.[8] | Potential for compound interference (autofluorescence). |
| Luminometric | Cleavage of a pro-luciferin substrate by active caspase-8 releases a substrate for luciferase, generating light.[11] | Luminescence | High | Yes | No | Very high sensitivity and wide dynamic range.[11] | Requires a luminometer. |
| FLICA Assays | Fluorescently labeled inhibitors of caspases (FLICA) that covalently bind to the active site of caspase-8.[12] | Fluorescence | Medium-High | Yes | Yes | Allows for single-cell analysis by flow cytometry or microscopy. | Potential for off-target binding and not a direct measure of catalytic activity. |
| FRET-based Biosensors | Genetically encoded sensors with two fluorescent proteins linked by a caspase-8 cleavage site. Cleavage disrupts Förster Resonance Energy Transfer (FRET).[3][13] | Fluorescence Ratio | Medium | Yes | Yes | Enables real-time monitoring of caspase-8 activity in living cells. | Requires transfection and expression of the biosensor. |
| Immunoprecipitation-Caspase Activity Assay | Immunoprecipitation of the DISC followed by a caspase-8 activity assay on the captured complex. | Varies (e.g., Fluorometric) | Low | Yes | No | Measures caspase-8 activity specifically at the site of activation. | Technically challenging and low throughput. |
Experimental Protocols
Western Blot for Cleaved Caspase-8
This protocol details the detection of caspase-8 cleavage products in cell lysates.
a. Cell Lysis:
-
Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a negative control of untreated cells.
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
c. SDS-PAGE and Electrotransfer:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-8 (e.g., recognizing the p18 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Colorimetric Caspase-8 Activity Assay
This protocol provides a method for quantifying caspase-8 activity in cell lysates using a colorimetric substrate.
a. Reagent Preparation:
-
Prepare a 2X Reaction Buffer containing DTT.
-
Prepare the Caspase-8 substrate (Ac-IETD-pNA) solution.
-
Prepare a Cell Lysis Buffer.
b. Sample Preparation:
-
Induce apoptosis in cells and prepare a negative control.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Measure protein concentration and adjust to 100-200 µg of protein in 50 µL of Cell Lysis Buffer.
c. Assay Procedure:
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the 4 mM IETD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 400-405 nm in a microplate reader.
d. Data Analysis:
-
Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the apoptotic sample to the non-induced control.
FLICA (Fluorescent Labeled Inhibitor of Caspases) Assay
This protocol describes the use of a FLICA reagent for detecting active caspase-8 in living cells.
a. Reagent Preparation:
-
Reconstitute the lyophilized FLICA reagent (e.g., FAM-LETD-FMK) in DMSO to create a stock solution.
b. Cell Staining:
-
Induce apoptosis in your cell culture.
-
Add the FLICA reagent directly to the cell culture medium at the recommended final concentration.
-
Incubate for 1 hour at 37°C under normal culture conditions.
-
Wash the cells twice with an apoptosis wash buffer to remove any unbound reagent.
c. Analysis:
-
Flow Cytometry: Resuspend the cells in the wash buffer and analyze on a flow cytometer using the appropriate laser and emission filters for the fluorophore.
-
Fluorescence Microscopy: Plate the washed cells onto a slide or view them directly in a culture dish using a fluorescence microscope.
FRET-based Biosensor Assay
This protocol outlines the general steps for using a genetically encoded FRET biosensor to measure caspase-8 activity in live cells.
a. Transfection:
-
Transfect the cells with a plasmid encoding the caspase-8 FRET biosensor (e.g., a construct containing CFP and YFP linked by a caspase-8 cleavage site).
-
Allow 24-48 hours for protein expression.
b. Live-Cell Imaging:
-
Plate the transfected cells in a suitable imaging dish.
-
Induce apoptosis.
-
Acquire images using a fluorescence microscope equipped for FRET imaging. This typically involves exciting the donor fluorophore (e.g., CFP) and capturing emission from both the donor and acceptor (e.g., YFP) channels.
c. Data Analysis:
-
Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each cell over time.
-
A decrease in the FRET ratio indicates cleavage of the biosensor by active caspase-8.
Conclusion
The measurement of caspase-8 activation is a critical aspect of apoptosis research. While Western blotting remains a valuable tool for confirming caspase-8 cleavage, the alternative methods presented in this guide offer significant advantages in terms of throughput, quantitation, and the ability to perform real-time analysis in living cells. Substrate cleavage assays are ideal for high-throughput screening of compounds that modulate caspase-8 activity. FLICA assays provide a powerful means to quantify the percentage of apoptotic cells in a population. For researchers interested in the spatio-temporal dynamics of caspase-8 activation within individual cells, FRET-based biosensors are the method of choice. By carefully considering the experimental question and the strengths and limitations of each technique, researchers can select the most appropriate method to unravel the complex role of caspase-8 in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. Confirmation by FRET in individual living cells of the absence of significant amyloid β-mediated caspase 8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. Caspase 8 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 8. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-8 Assay Kit (Fluorometric) (NBP2-54816): Novus Biologicals [novusbio.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. promega.es [promega.es]
- 12. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Validating Caspase-8 Activity: A Comparison of Z-IETD-R110 Fluorometric Assay and Western Blotting
For researchers, scientists, and drug development professionals investigating apoptosis, accurate measurement of caspase-8 activation is critical. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, and its activation is a pivotal event in programmed cell death. Two common methods for assessing caspase-8 activation are the Z-IETD-R110 fluorometric assay, which measures enzymatic activity, and Western blotting for cleaved caspase-8, which detects the activated form of the enzyme. This guide provides a detailed comparison of these two techniques, including experimental protocols and data interpretation, to aid in the selection and validation of the most appropriate method for your research needs.
The this compound assay offers a high-throughput and quantitative measure of caspase-8 enzymatic activity. This compound is a fluorogenic substrate that is specifically cleaved by active caspase-8, releasing the fluorescent molecule Rhodamine 110 (R110). The resulting fluorescence is directly proportional to the amount of active caspase-8 in the sample. In contrast, Western blotting is a semi-quantitative technique that provides information on the presence and relative abundance of the cleaved, active forms of caspase-8. While it is less suited for high-throughput screening, it is an essential tool for confirming the specificity of caspase-8 activation. It is often recommended to use both methods in conjunction to ensure the validity of experimental results.
Comparative Data Summary
The following table summarizes representative quantitative data obtained from a hypothetical experiment comparing the this compound assay and Western blot analysis of cleaved caspase-8 in cell lysates treated with an apoptosis-inducing agent.
| Treatment Group | This compound Assay (Relative Fluorescence Units - RFU) | Cleaved Caspase-8 Western Blot (Relative Band Intensity) |
| Untreated Control | 1,250 ± 150 | 1.0 (baseline) |
| Apoptosis Inducer (Low Dose) | 5,800 ± 450 | 4.2 ± 0.8 |
| Apoptosis Inducer (High Dose) | 12,500 ± 980 | 9.5 ± 1.5 |
| Apoptosis Inducer + Z-IETD-FMK (Inhibitor) | 1,500 ± 200 | 1.2 ± 0.3 |
Signaling Pathway of Extrinsic Apoptosis
The diagram below illustrates the extrinsic apoptosis pathway, highlighting the central role of caspase-8 activation.
Experimental Protocols
This compound Caspase-8 Activity Assay
This protocol is adapted for a 96-well plate format and provides a quantitative measure of caspase-8 activity in cell lysates.
Materials:
-
Cells of interest (treated and untreated)
-
Cell Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100, 1 mM DTT, protease inhibitors)
-
Assay Buffer (e.g., 20 mM PIPES, pH 7.2, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
This compound substrate (e.g., 50 µM final concentration)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 x 10⁶ cells per 50 µL).
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µg of protein lysate per well and adjust the volume to 100 µL with Assay Buffer.
-
Add 100 µL of the this compound substrate solution to each well.
-
Include a blank control (Assay Buffer + substrate) and a negative control (lysate from untreated cells).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all samples.
-
Express the results as relative fluorescence units (RFU) or fold change compared to the untreated control.
-
Western Blot for Cleaved Caspase-8
This protocol details the semi-quantitative detection of the p43/p41 and p18 cleavage products of caspase-8.
Materials:
-
Cell lysates (prepared as above)
-
SDS-PAGE gels (e.g., 12%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-cleaved caspase-8 (specific for the p18 or p43/p41 fragment)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Mix 20-40 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cleaved caspase-8 antibody overnight at 4°C, with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
References
A Head-to-Head Comparison: Z-IETD-R110 vs. FLICA Assays for Active Caspase-8 Detection
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the accurate detection of active caspases is paramount. Caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, is a focal point of many such studies. Two prevalent methods for detecting active caspase-8 are the substrate-based Z-IETD-R110 assay and the inhibitor-based FLICA (Fluorochrome-Labeled Inhibitors of Caspases) assay. This guide provides an objective, data-driven comparison of these two methodologies to aid in the selection of the most suitable assay for your research needs.
Mechanism of Action
This compound: A Substrate-Based Approach
The this compound assay utilizes a fluorogenic substrate to detect caspase-8 activity. The substrate consists of the caspase-8 recognition sequence, Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD), linked to the Rhodamine 110 (R110) fluorophore.[1] In its substrate-bound form, R110 is non-fluorescent. Upon cleavage by active caspase-8, the fluorescent R110 is released, and the resulting fluorescence can be measured as an indicator of caspase-8 activity.[1]
FLICA: An Inhibitor-Based Method
FLICA assays employ a cell-permeable and non-cytotoxic reagent that contains a caspase-specific inhibitor sequence, in this case, a sequence recognized by caspase-8 such as Leucine-Glutamic acid-Threonine-Aspartic acid (LETD).[2] This inhibitor sequence is linked to a fluorescent probe, such as carboxyfluorescein (FAM). The FLICA reagent enters the cell and covalently binds to the active site of caspase-8. Unbound reagent diffuses out of the cell, and the remaining fluorescent signal is a direct measure of the amount of active caspase-8.[2]
Performance Comparison
While direct head-to-head comparative studies with extensive quantitative data are limited, a comparison can be drawn based on the principles of each assay and the properties of their components.
| Feature | This compound Assay | FLICA (LETD) Assay |
| Principle | Fluorogenic Substrate Cleavage | Covalent Inhibition |
| Detection | Release of fluorescent Rhodamine 110 | Accumulation of fluorescently-labeled inhibitor |
| Target | Active Caspase-8 | Active Caspase-8 |
| Cell State | Can be used in cell lysates or with live cells | Primarily for use in live cells |
| Signal Amplification | Enzymatic turnover can amplify the signal | Stoichiometric binding (1:1 inhibitor to active enzyme) |
| Potential for Cross-Reactivity | The IETD sequence may be cleaved by other caspases, though it is the preferred substrate for caspase-8.[3] | The LETD peptide sequence is preferred by caspase-8, but some cross-reactivity with other caspases can occur.[2][4][5] |
| Fluorophore Properties | Rhodamine 110 | Typically Carboxyfluorescein (FAM) or Sulforhodamine (SR) |
| Excitation/Emission (nm) | ~499 / ~521 | FAM: ~492 / ~518; SR: ~565 / ~585 |
Experimental Protocols
This compound Caspase-8 Assay Protocol (General)
This protocol is a generalized procedure for a 96-well plate format using cell lysates.
Materials:
-
Cells to be assayed
-
Apoptosis-inducing agent
-
Chilled Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
This compound substrate
-
Microplate reader capable of fluorescence detection
Procedure:
-
Cell Culture and Treatment: Plate cells at the desired density and treat with an apoptosis-inducing agent. Include an untreated control group.
-
Cell Lysis:
-
Pellet 1-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates. Dilute to a consistent concentration (e.g., 100-200 µg of protein in 50 µL of Cell Lysis Buffer).
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the this compound substrate solution.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~499 nm and an emission wavelength of ~521 nm.
FLICA Caspase-8 Assay Protocol (General)
This protocol is a generalized procedure for suspension cells.
Materials:
-
Suspension cells to be assayed
-
Apoptosis-inducing agent
-
FLICA reagent (e.g., FAM-LETD-FMK)
-
10X Apoptosis Wash Buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells to a density of 2-5 x 10^5 cells/mL. Treat cells with an apoptosis-inducing agent, including an untreated control.
-
Reagent Preparation: Reconstitute the lyophilized FLICA reagent in DMSO to create a stock solution. Immediately prior to use, dilute the stock solution in PBS or cell culture medium to the desired working concentration.
-
Cell Staining:
-
Add the diluted FLICA reagent directly to the cell culture medium at the recommended concentration.
-
Incubate for 60-90 minutes at 37°C, protected from light.
-
-
Washing:
-
Add 2 mL of 1X Apoptosis Wash Buffer to each tube and gently mix.
-
Centrifuge at 400 x g for 5 minutes.
-
Carefully remove and discard the supernatant.
-
Repeat the wash step.
-
-
Analysis:
-
Resuspend the cell pellet in 400 µL of 1X Apoptosis Wash Buffer.
-
Analyze the cells by flow cytometry or fluorescence microscopy. For FAM-FLICA, use an excitation of ~492 nm and emission of ~518 nm.
-
Visualizing the Pathways and Workflows
To better understand the context in which these assays are used and their general application, the following diagrams are provided.
Caption: The extrinsic apoptosis pathway initiated by death receptor activation.
Caption: A generalized workflow for active caspase detection assays.
Conclusion
Both this compound and FLICA assays are powerful tools for detecting active caspase-8. The choice between them depends on the specific experimental needs.
-
This compound is a substrate-based assay that can offer signal amplification due to enzymatic turnover, making it potentially very sensitive. It is well-suited for endpoint assays in cell lysates and high-throughput screening.
-
FLICA assays are inhibitor-based and provide a direct, stoichiometric measure of active caspase-8 in living cells. This makes them ideal for single-cell analysis by flow cytometry and fluorescence microscopy, allowing for the correlation of caspase activity with other cellular events.
Researchers should consider the potential for cross-reactivity with other caspases for both assays and may need to use additional methods for validation. Ultimately, a thorough understanding of the principles behind each assay will enable the selection of the most appropriate tool to achieve reliable and meaningful results in apoptosis research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Fluorescent Substrates for Apoptosis Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of apoptosis is paramount. Fluorescent substrates, particularly those targeting caspases, offer a powerful tool for quantifying this form of programmed cell death. This guide provides an objective comparison of fluorescent substrates with alternative methods, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable assay for your research needs.
The process of apoptosis is orchestrated by a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens and become activated in a cascade during apoptosis. Fluorogenic substrates for caspases are non-fluorescent molecules that become fluorescent upon cleavage by an active caspase.[1] This provides a direct and quantifiable measure of caspase activity, a hallmark of apoptosis.[2]
Performance Comparison of Apoptosis Detection Methods
The ideal method for detecting apoptosis should be sensitive, specific, and reproducible. While fluorescent substrates offer many advantages, a variety of other techniques are also available, each with its own set of strengths and weaknesses. The following table summarizes the key characteristics of common apoptosis detection methods.
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Fluorescent Caspase Substrates | Cleavage of a fluorogenic peptide substrate by active caspases releases a fluorescent molecule.[1] | Mid-to-late | High sensitivity, quantifiable, suitable for high-throughput screening, some substrates allow for real-time live-cell imaging.[2][3] | Potential for substrate competition, overlapping substrate specificity among caspases, some substrates can be toxic or inhibit apoptosis. |
| Annexin V Staining | Fluorescently labeled Annexin V binds to phosphatidylserine (B164497) (PS) translocated to the outer leaflet of the plasma membrane. | Early-to-mid | Detects early apoptotic events, can distinguish between apoptotic and necrotic cells when co-stained with a viability dye like propidium (B1200493) iodide (PI). | Can also stain necrotic cells if the plasma membrane is compromised, may not be suitable for all cell types. |
| TUNEL Assay | Terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. | Late | Highly specific for apoptotic DNA fragmentation, can be used on fixed cells and tissue sections. | Can also label necrotic cells and cells with DNA damage, may not detect early-stage apoptosis. |
| Mitochondrial Membrane Potential Dyes | Fluorescent dyes that accumulate in mitochondria based on the membrane potential, which is lost during early apoptosis. | Early | Detects a very early event in the intrinsic apoptotic pathway. | Changes in mitochondrial membrane potential are not exclusive to apoptosis, can be influenced by other cellular processes. |
| Cytochrome c Release | Detection of cytochrome c in the cytoplasm, which is released from the mitochondria during apoptosis. | Early-to-mid | A key indicator of the intrinsic apoptotic pathway. | Requires cell fractionation (cytosolic vs. mitochondrial extracts), which can be technically challenging. |
Quantitative Comparison of Fluorogenic Caspase-3 Substrates
The choice of a specific fluorogenic substrate can significantly impact the experimental outcome. Key parameters to consider include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), which represents the turnover number. The excitation and emission wavelengths of the released fluorophore are also critical for compatibility with available instrumentation and for minimizing cellular autofluorescence.
| Substrate Class | Specific Substrate Example | Fluorophore | Excitation (nm) | Emission (nm) | Km (µM) | kcat (s⁻¹) | Key Features |
| Rhodamine 110-based | (Z-DEVD)₂-R110 | Rhodamine 110 | ~496 | ~520 | 9.7 ± 1.0 | - | High fluorescence quantum yield, but requires a two-step cleavage process. |
| Coumarin-based | Ac-DEVD-AMC | 7-amino-4-methylcoumarin (AMC) | ~342-350 | ~440-460 | - | - | Different spectral properties suitable for multiplexing. |
| Coumarin-based | Ac-DEVD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | ~400 | ~505 | - | - | Shifted spectra compared to AMC, reducing interference from cellular autofluorescence. |
| DNA Dye-based | NucView® 488 Substrate | - | ~500 | ~530 | - | - | Allows for real-time, no-wash live-cell imaging; non-toxic and does not inhibit apoptosis. |
Note: Km and kcat values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Caspase Activation Pathway
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Workflow for a Fluorescent Caspase Assay (Cell Lysate)
This workflow outlines the general steps for measuring caspase activity in cell lysates using a fluorogenic substrate.
Experimental Protocols
AFC-based Substrates (Cell Lysate)
This protocol is adapted for measuring caspase activity in cell lysates using a 7-amino-4-trifluoromethylcoumarin (AFC)-based substrate.
-
Cell Lysis:
-
Induce apoptosis in your cell culture alongside a negative control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black plate, add 50 µg of cell lysate to each well.
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT).
-
Add the AFC-based caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7) to the reaction buffer at the recommended concentration.
-
Add the substrate-containing reaction buffer to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence at appropriate time points using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
Calculate the rate of caspase activity from the change in fluorescence over time.
-
NucView® 488 Substrate (Live Cells)
This protocol describes a simplified, no-wash method for real-time apoptosis detection in live cells.
-
Cell Preparation:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Induce apoptosis according to your experimental design. Include appropriate controls.
-
-
Substrate Addition:
-
Prepare a working solution of NucView® 488 substrate in the appropriate cell culture medium.
-
Remove the existing medium from the cells and replace it with the substrate-containing medium.
-
-
Imaging/Analysis:
-
Analyze the cells directly without washing.
-
For real-time analysis, acquire images or readings at various time points using a fluorescence microscope or plate reader with excitation at ~500 nm and emission at ~530 nm.
-
For endpoint analysis, incubate for the desired period before imaging.
-
Conclusion
The selection of an apoptosis detection method should be guided by the specific experimental question, the cell type being studied, and the available instrumentation. Fluorescent substrates for caspases offer a sensitive and quantifiable approach, particularly for high-throughput applications and real-time live-cell imaging. However, it is crucial to be aware of their potential limitations, such as substrate specificity. For a comprehensive understanding of the apoptotic process, it is often beneficial to use a combination of methods that detect different hallmarks of apoptosis. For instance, combining a fluorescent caspase substrate assay with Annexin V staining can provide a more complete picture of the apoptotic timeline.
References
A Head-to-Head Comparison: Z-IETD-R110 Fluorogenic Assay vs. Luminogenic Caspase Assays
For researchers studying apoptosis and other cellular processes mediated by caspases, selecting the appropriate assay is critical for generating accurate and reliable data. This guide provides a comprehensive comparison of two common methodologies: the fluorogenic caspase-8 substrate, Z-IETD-R110, and the broader category of luminogenic caspase assays. We will delve into their respective principles, performance characteristics, and experimental protocols to assist researchers, scientists, and drug development professionals in making an informed decision for their specific research needs.
At a Glance: Key Differences
| Feature | This compound (Fluorogenic) | Luminogenic Caspase Assays |
| Principle | Caspase-8 cleaves the IETD peptide from the non-fluorescent rhodamine 110 (R110) substrate, releasing the fluorescent R110 molecule.[1][2][3] | Caspases cleave a specific peptide sequence from a proluminescent substrate (e.g., aminoluciferin (B605428) derivative), which is then consumed by luciferase to produce light.[4][5] |
| Primary Caspase Target | Caspase-8 | Various (e.g., Caspase-3/7, Caspase-8, Caspase-9, Caspase-1) depending on the peptide substrate. |
| Detection Method | Fluorescence (Ex/Em ~496/520 nm) | Luminescence (light emission) |
| Sensitivity | Good, but can be limited by background fluorescence and spectral overlap. | Generally higher than fluorescent assays, with excellent signal-to-noise ratios. |
| Assay Format | Typically requires cell lysis followed by substrate addition and measurement. | Homogeneous "add-mix-measure" format, simplifying the workflow and making it ideal for high-throughput screening. |
| Signal Stability | Signal accumulates over time. | "Glow-type" signal is typically stable for several hours, providing flexibility in measurement timing. |
| Compound Interference | Susceptible to interference from fluorescent compounds. | Less prone to interference from fluorescent or colored compounds. |
| Multiplexing | Can be multiplexed with other fluorescent or colorimetric assays with distinct spectral properties. | Readily multiplexed with other cell-based assays, including fluorescent viability and cytotoxicity assays. |
Delving Deeper: Principles and Mechanisms
This compound: A Fluorogenic Approach
The this compound assay relies on the principle of fluorescence resonance energy transfer (FRET) being disrupted by enzymatic activity. The substrate consists of two IETD tetrapeptides linked to a rhodamine 110 (R110) molecule. In its intact form, the substrate is non-fluorescent. Upon apoptosis induction, active caspase-8 recognizes and cleaves the IETD sequence. This cleavage occurs in a two-step process, first releasing a mono-substituted, moderately fluorescent intermediate, and then the fully unconjugated, highly fluorescent R110 molecule. The resulting fluorescence intensity is directly proportional to the caspase-8 activity in the sample.
Figure 1. Workflow of the this compound fluorogenic caspase-8 assay.
Luminogenic Caspase Assays: A Bioluminescent Approach
Luminogenic caspase assays utilize a different principle based on bioluminescence. These assays, such as the Caspase-Glo® series, employ a proluminescent substrate, typically a peptide sequence recognized by the target caspase, linked to aminoluciferin. In the presence of the active caspase, the peptide is cleaved, releasing free aminoluciferin. This aminoluciferin then acts as a substrate for a thermostable luciferase enzyme, which is also included in the reagent mix. The luciferase-catalyzed oxidation of aminoluciferin results in the emission of light (luminescence), and the intensity of this light is directly proportional to the amount of active caspase.
Figure 2. Mechanism of a typical luminogenic caspase assay.
Performance Comparison: A Data-Driven Perspective
| Parameter | This compound (Fluorogenic) | Luminogenic Caspase Assays | Supporting Data Insights |
| Sensitivity | Moderate. Can be affected by cellular autofluorescence and the fluorescence of the substrate itself. | High. Luminescent assays typically have very low background signals, leading to excellent signal-to-noise ratios and sensitivity. A study comparing a luminogenic caspase-3 assay to a fluorogenic one (using (Z-DEVD)2-R110) found the luminescent assay to be approximately 80-fold more sensitive. | |
| Linearity | Good linearity over a defined range of caspase concentrations. | Excellent linearity over a wide dynamic range, often spanning several orders of magnitude of caspase concentration. The Caspase-Glo® 3/7 assay is linear over 4 orders of magnitude of caspase concentration. | |
| Specificity | The IETD sequence is relatively specific for caspase-8, but some cross-reactivity with other caspases like caspase-3 has been noted. The use of specific inhibitors is recommended to confirm the involvement of caspase-8. | Specificity is determined by the peptide sequence on the substrate. Assays are available for various caspases (e.g., DEVD for caspase-3/7, LETD for caspase-8). Cross-reactivity can still occur, and the use of specific inhibitors is a good practice. | |
| Z'-factor | Generally good, but can be lower than luminogenic assays due to higher background. | Excellent Z'-factor values (often >0.8), indicating a robust and reliable assay suitable for high-throughput screening. Z'-factor values between 0.5 and 1.0 indicate an excellent assay. |
Experimental Protocols: A Step-by-Step Guide
This compound Assay Protocol (General)
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with the desired apoptosis-inducing agent. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer. This step is crucial to release the caspases into the assay medium.
-
Substrate Preparation: Prepare a working solution of the this compound substrate in an appropriate assay buffer.
-
Assay Reaction: Add the substrate working solution to the cell lysates in the 96-well plate.
-
Incubation: Incubate the plate at room temperature or 37°C, protected from light, for 30-60 minutes or longer to allow for substrate cleavage.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.
Figure 3. General experimental workflow for a this compound assay.
Luminogenic Caspase Assay Protocol (e.g., Caspase-Glo®)
The "add-mix-measure" format of luminogenic assays significantly simplifies the workflow.
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the desired agent.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® substrate with the provided buffer to create the Caspase-Glo® Reagent. Allow the reagent to equilibrate to room temperature.
-
Assay Reaction: Add the Caspase-Glo® Reagent directly to the wells containing the cells in culture medium. The reagent contains both the lytic agent and the assay components.
-
Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours. The "glow-type" signal is stable, allowing for flexibility in the incubation and reading times.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Figure 4. Simplified "add-mix-measure" workflow for a luminogenic caspase assay.
Conclusion: Making the Right Choice
Both this compound and luminogenic caspase assays are valuable tools for apoptosis research. The choice between them largely depends on the specific experimental needs and available instrumentation.
Choose this compound if:
-
Your primary target is caspase-8.
-
You have access to a fluorescence plate reader.
-
Your experimental setup is not high-throughput, and you are comfortable with a multi-step protocol involving cell lysis.
-
Potential interference from fluorescent compounds in your samples is not a major concern.
Choose a luminogenic caspase assay if:
-
You require high sensitivity and a wide dynamic range.
-
You are performing high-throughput screening of compounds.
-
A simplified, "add-mix-measure" workflow is a priority.
-
You need to multiplex your caspase assay with other cell health assays.
-
You want to minimize the potential for compound interference.
By carefully considering the advantages and limitations of each method, researchers can select the most appropriate caspase assay to generate robust and meaningful data in their studies of programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-8 IETD-R110 Fluorometric and Colorimetric Assay Kit - Biotium [bioscience.co.uk]
- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. promega.com [promega.com]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.co.uk]
Comparative Analysis of Z-IETD-R110 Cross-Reactivity with Apoptotic Caspases
For Immediate Release
This guide provides a detailed comparison of the fluorogenic caspase-8 substrate, Z-IETD-R110, and its cross-reactivity with other key apoptotic caspases. The information presented is intended for researchers, scientists, and drug development professionals working in the field of apoptosis and cysteine protease research.
This compound is a widely utilized substrate for the detection of caspase-8 activity. It consists of the tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) conjugated to the fluorophore rhodamine 110 (R110). Upon cleavage by an active caspase, the rhodamine 110 is released, resulting in a measurable fluorescent signal. While the IETD sequence is the preferred recognition motif for caspase-8, a degree of cross-reactivity with other caspases is known to occur. This guide aims to quantify this cross-reactivity to aid in the accurate interpretation of experimental results.
Quantitative Comparison of Caspase Activity on IETD-containing Substrate
The following table summarizes the relative cleavage efficiency of various caspases on a fluorogenic substrate containing the IETD tetrapeptide sequence. The data is based on the seminal work by Thornberry et al. (1997), which systematically defined the substrate specificities of multiple caspases using a combinatorial library of tetrapeptide-7-amino-4-methylcoumarin (AMC) substrates. While the fluorophore used in the original study was AMC, the tetrapeptide recognition sequence remains the critical determinant of specificity, and the relative preferences are directly applicable to R110-based substrates like this compound.
| Caspase | Optimal Recognition Sequence | Relative Activity on IETD-AFC (%)[1] |
| Caspase-8 | (L/V)ETD | 100 |
| Caspase-3 | DEVD | 17 |
| Caspase-7 | DEVD | 16 |
| Caspase-6 | VEID | 11 |
| Caspase-9 | LEHD | 8 |
| Caspase-2 | DEXD | 7 |
| Caspase-1 | WEHD | <5 |
| Caspase-4 | (W/L)EHD | <5 |
| Caspase-5 | (W/L)EHD | <5 |
| Caspase-10 | (L/V)ETD | Similar to Caspase-8 (not explicitly quantified in the cited study) |
Note: The relative activity is normalized to the cleavage rate of the IETD-AFC substrate by caspase-8 (set to 100%). Data is derived from the findings of Thornberry N.A. et al., J Biol Chem, 1997.[1]
Experimental Protocols
The determination of caspase substrate specificity is a critical aspect of apoptosis research. Below is a detailed methodology for a key experiment to assess the cross-reactivity of a given caspase substrate.
In Vitro Caspase Activity Assay Using Fluorogenic Substrates
This protocol outlines the steps to measure the activity of purified recombinant caspases against a specific fluorogenic peptide substrate.
Materials:
-
Purified, active recombinant human caspases (Caspase-1, -2, -3, -6, -7, -8, -9, -10)
-
Fluorogenic caspase substrate (e.g., Ac-IETD-AFC or this compound)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol
-
96-well black microplate
-
Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 400/505 nm for AFC; Ex/Em = 499/521 nm for R110)
Procedure:
-
Enzyme Preparation: Dilute the purified active caspases to their final desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically for each caspase to ensure the reaction remains in the linear range.
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the stock solution to the final working concentration (typically 10-50 µM) in the assay buffer.
-
Assay Setup:
-
Add 50 µL of the diluted caspase solution to each well of the 96-well plate.
-
Include a "no enzyme" control well containing 50 µL of assay buffer without any caspase to measure background fluorescence.
-
Include a "substrate only" control well containing 50 µL of the diluted substrate and 50 µL of assay buffer.
-
-
Reaction Initiation: To start the reaction, add 50 µL of the diluted fluorogenic substrate to each well, bringing the total volume to 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in the fluorometric plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Determine the rate of substrate cleavage (initial velocity, V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
To determine relative cross-reactivity, normalize the cleavage rate of each caspase to the cleavage rate of the primary target caspase (e.g., caspase-8 for an IETD substrate).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the extrinsic apoptosis pathway where caspase-8 plays a central role, and a typical experimental workflow for assessing caspase inhibitor specificity.
References
Safety Operating Guide
Proper Disposal of Z-IETD-R110: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the proper disposal of Z-IETD-R110, a fluorescent substrate for caspase-8.
This compound is a valuable tool in apoptosis research, enabling the sensitive detection of caspase-8 activity. However, its composition, which includes the fluorescent dye Rhodamine 110, necessitates careful handling and disposal to mitigate potential environmental and health risks. Adherence to these procedures will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Pre-Disposal Hazard Assessment
Before beginning any disposal procedure, a thorough hazard assessment is crucial. While the peptide component (Z-IETD) is not broadly classified as hazardous, the fluorescent component, Rhodamine 110, is known to be harmful if swallowed and toxic to aquatic life. Furthermore, this compound is often dissolved in Dimethyl Sulfoxide (DMSO), a solvent that can facilitate the absorption of other chemicals through the skin.
Key Safety Principles:
-
Avoid Environmental Release: Never dispose of this compound or its solutions down the drain or in regular trash.
-
Institutional Guidelines: Always prioritize and follow your institution's specific chemical waste disposal protocols.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or butyl rubber) when handling this compound and its waste.
Quantitative Data Summary for Disposal
For clarity and easy reference, the following table summarizes the key quantitative and qualitative parameters for the proper disposal of this compound.
| Parameter | Guideline | Rationale |
| Waste Category | Chemical Waste | Due to the presence of Rhodamine 110 and likely organic solvent (DMSO). |
| Primary Hazard | Toxic to aquatic life, potentially harmful if swallowed. | Based on the known properties of Rhodamine 110. |
| Solvent Considerations | Segregate based on solvent (e.g., DMSO, aqueous). | Prevents unwanted chemical reactions in waste containers. |
| Container Type | Labeled, leak-proof, chemically compatible container. | To ensure safe storage and transport of the waste. |
| Final Disposal Method | Licensed chemical waste disposal contractor. | Ensures environmentally sound and compliant disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a typical laboratory setting.
Experimental Workflow for Waste Segregation and Disposal
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Liquid Waste: Collect all unused this compound solutions, as well as any buffers or media contaminated with the reagent, in a designated and clearly labeled chemical waste container. If the solvent is DMSO, the container should be appropriate for organic waste.
-
Solid Waste: Place all contaminated solid materials, such as pipette tips, microfuge tubes, vials, and gloves, into a separate, clearly labeled solid chemical waste container.
-
-
Containerization:
-
Use a leak-proof and chemically compatible container for waste collection.
-
Clearly label the waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and any known hazards (e.g., "Toxic").
-
-
Interim Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Do not attempt to neutralize or treat the chemical waste unless it is part of an established and approved institutional protocol.
-
Signaling Pathway of this compound Action
To provide further context on the application of this compound, the following diagram illustrates its mechanism of action as a caspase-8 substrate in the apoptotic pathway.
By adhering to these disposal procedures, you contribute to a safer research environment and ensure the responsible management of chemical reagents. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before use and disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Ietd-R110
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-Ietd-R110, a fluorogenic substrate for caspase-8, crucial for studying apoptosis. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your experiments.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is critical. The following PPE should be worn at all times when handling this compound and its reagents.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting, with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use.[1] |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1] |
Handling and Storage:
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidental exposure.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[1] |
| Storage | Store the lyophilized product at -20°C. Reconstituted aliquots in DMSO may also be stored at -20°C. Avoid repeated freeze-thaw cycles. |
Operational Plan: From Preparation to Disposal
A clear operational plan ensures that experiments are conducted safely and efficiently.
Solution Preparation:
This compound is typically reconstituted in Dimethyl Sulfoxide (DMSO) to create a stock solution.
| Parameter | Value |
| Solvent | DMSO |
| Storage of Stock Solution | -20°C in small aliquots |
Experimental Workflow:
The following diagram illustrates a typical workflow for a caspase-8 activity assay using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
